Filgotinib-d4
Description
Properties
IUPAC Name |
2,2,3,3-tetradeuterio-N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27)/i8D2,9D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJLVEAXPNLDTC-LZMSFWOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Filgotinib-d4: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological context of Filgotinib-d4. This deuterated analog of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor, is a critical tool in pharmacokinetic studies and serves as an internal standard for its quantification in biological matrices.
Chemical Properties of this compound
This compound is a stable, isotopically labeled version of Filgotinib. The incorporation of four deuterium atoms into the cyclopropyl moiety provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical behavior.
| Property | Value |
| Chemical Name | N-(5-(4-((1,1-dioxidothiomorpholino)methyl)phenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropane-2,2,3,3-d4-carboxamide[4] |
| Synonyms | GLPG0634-d4[4][5][6] |
| Molecular Formula | C₂₁H₁₉D₄N₅O₃S[4][5] |
| Molecular Weight | 429.5 g/mol [4][5] |
| CAS Number | 2041095-50-3[4][5][6] |
| Appearance | Solid[4] |
| Purity | Typically >99% deuterated forms (d1-d4)[4] |
| Solubility | Soluble in Acetonitrile:Methanol (1:1) and DMSO[4][5] |
| Storage | Store at -20°C[5] |
Mechanism of Action: The JAK-STAT Signaling Pathway
Filgotinib is a selective inhibitor of Janus kinase 1 (JAK1). JAKs are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors that are central to inflammation and immune responses.[1][2][3][7] The signaling cascade, known as the JAK-STAT pathway, is a primary target for the treatment of autoimmune diseases like rheumatoid arthritis.[1]
Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors, modulating the expression of inflammatory genes.[7] Filgotinib, by selectively inhibiting JAK1, disrupts this signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines.[1]
Synthesis of this compound: A Representative Protocol
Step 1: Synthesis of Cyclopropane-2,2,3,3-d4-carboxylic acid
A common method for the synthesis of deuterated cyclopropanes involves the reaction of a deuterated malonic ester with a dihaloalkane.
-
Materials: Diethyl malonate-d2, 1,2-dibromoethane, sodium ethoxide, ethanol, hydrochloric acid.
-
Procedure:
-
Diethyl malonate is deuterated at the central carbon by exchange with D₂O under basic conditions to yield diethyl malonate-d2.
-
The deuterated diethyl malonate is then reacted with 1,2-dibromoethane in the presence of a strong base, such as sodium ethoxide, in ethanol. This results in a cyclization reaction to form diethyl cyclopropane-1,1-dicarboxylate-d2.
-
The resulting diester is hydrolyzed to the dicarboxylic acid using a strong acid, such as hydrochloric acid, followed by heating to induce decarboxylation, yielding cyclopropane-2,2,3,3-d4-carboxylic acid.
-
Step 2: Preparation of Cyclopropane-2,2,3,3-d4-carbonyl chloride
The deuterated carboxylic acid is then converted to the more reactive acid chloride.
-
Materials: Cyclopropane-2,2,3,3-d4-carboxylic acid, thionyl chloride.
-
Procedure:
-
Cyclopropane-2,2,3,3-d4-carboxylic acid is reacted with an excess of thionyl chloride, often with gentle heating.
-
The reaction mixture is then distilled to remove excess thionyl chloride and isolate the cyclopropane-2,2,3,3-d4-carbonyl chloride.
-
Step 3: Synthesis of the Filgotinib Core Intermediate
The synthesis of the non-deuterated core of Filgotinib has been described in the literature and generally involves a multi-step process. A representative final step to produce the amine intermediate is a Suzuki coupling.
-
Materials: 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, (4-((1,1-dioxidothiomorpholino)methyl)phenyl)boronic acid, palladium catalyst, base, solvent.
-
Procedure:
-
5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is coupled with (4-((1,1-dioxidothiomorpholino)methyl)phenyl)boronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., potassium carbonate) in a suitable solvent (e.g., dioxane/water).
-
The reaction is heated to drive it to completion.
-
The product, 5-(4-((1,1-dioxidothiomorpholino)methyl)phenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine, is isolated and purified.
-
Step 4: Final Amidation to Yield this compound
The final step is the coupling of the deuterated cyclopropanecarbonyl chloride with the Filgotinib core intermediate.
-
Materials: 5-(4-((1,1-dioxidothiomorpholino)methyl)phenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine, cyclopropane-2,2,3,3-d4-carbonyl chloride, a non-nucleophilic base (e.g., pyridine or triethylamine), a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
The Filgotinib core intermediate is dissolved in a suitable solvent and cooled in an ice bath.
-
A non-nucleophilic base is added, followed by the dropwise addition of cyclopropane-2,2,3,3-d4-carbonyl chloride.
-
The reaction is stirred and allowed to warm to room temperature.
-
Upon completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts.
-
The final product, this compound, is purified by chromatography.
-
Experimental Protocol: Quantification of Filgotinib in Rat Plasma using LC-MS/MS
This compound is an ideal internal standard for the quantification of Filgotinib in biological samples due to its similar chemical properties and distinct mass. The following is a representative protocol for a validated LC-MS/MS method.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of rat plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (in methanol).
-
Add 500 µL of ethyl acetate.
-
Vortex for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A standard HPLC system.
-
Column: A C18 reversed-phase column (e.g., Gemini C18, 50 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (e.g., 20:80 v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Filgotinib: m/z 426.3 → 291.3
-
This compound: m/z 430.3 → 295.3
-
3. Data Analysis
-
The peak area ratio of Filgotinib to this compound is used to construct a calibration curve from standards of known concentrations.
-
The concentration of Filgotinib in the unknown samples is determined from this calibration curve.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof - Google Patents [patents.google.com]
- 7. Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O - Chemical Science (RSC Publishing) [pubs.rsc.org]
Filgotinib-d4: A Technical Guide for its Application in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filgotinib-d4 is the deuterated form of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor. In the realm of pharmaceutical research and development, stable isotope-labeled compounds like this compound are indispensable tools. This technical guide provides an in-depth overview of the primary application of this compound in research, focusing on its role as an internal standard in bioanalytical methods for the quantification of Filgotinib in biological matrices. This guide is intended for researchers, scientists, and drug development professionals who are involved in pharmacokinetic, toxicokinetic, and other studies requiring precise measurement of Filgotinib concentrations.
The stability and unique mass of this compound make it an ideal internal standard for mass spectrometry-based assays, ensuring accuracy and precision by correcting for variability in sample preparation and instrument response.
Core Application: Internal Standard in Bioanalytical Assays
The predominant use of this compound in a research setting is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Filgotinib in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The co-elution of the analyte and its SIL-IS allows for the mitigation of matrix effects and compensates for any loss of analyte during sample processing, thereby enhancing the accuracy and precision of the quantification.
Signaling Pathway of Filgotinib
Filgotinib is a selective inhibitor of the JAK1 signaling pathway, which is crucial in the inflammatory processes associated with autoimmune diseases. The diagram below illustrates the simplified JAK-STAT signaling pathway and the point of intervention by Filgotinib.
Experimental Protocols
The quantification of Filgotinib in biological matrices typically involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection. This compound is introduced at the beginning of the sample preparation phase.
Sample Preparation
The goal of sample preparation is to extract Filgotinib and this compound from the biological matrix and remove interfering substances. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT).
Solid-Phase Extraction (SPE) Protocol
A detailed SPE protocol for the extraction of Filgotinib from human plasma has been described.[1]
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (125 ng/mL deuterated Filgotinib in an appropriate solvent).[1]
-
Add 400 µL of 2% formic acid in water.[1]
-
Centrifuge the samples.
-
Load the supernatant onto an SPE plate.
-
Wash the SPE plate with 400 µL of 2% formic acid in water, followed by 400 µL of methanol:water (1:1, v/v).[1]
-
Elute the analytes twice with 300 µL of 2% ammonium hydroxide.[1]
-
Evaporate the eluate to dryness at 40°C under a stream of nitrogen.[1]
-
Reconstitute the residue in an appropriate volume of the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
A general LLE protocol involves the following steps:
-
Spike the biological sample with this compound internal standard.
-
Add an immiscible organic solvent (e.g., ethyl acetate) to the sample.[2]
-
Vortex to facilitate the transfer of the analytes into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent and reconstitute the residue for analysis.
Protein Precipitation (PPT) Protocol
PPT is a simpler and faster method for sample preparation.
-
Add this compound internal standard to the plasma sample.
-
Add a precipitating agent, such as acetonitrile or methanol, to the sample.[3]
-
Vortex to precipitate the proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the analytes for injection into the LC-MS/MS system.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of Filgotinib using this compound as an internal standard.
Data Presentation
The following tables summarize the quantitative data for bioanalytical methods used in Filgotinib research.
Table 1: Sample Preparation and Chromatographic Conditions
| Parameter | Method 1 (SPE)[1] | Method 2 (LLE)[2] |
| Biological Matrix | Human Plasma | Rat Plasma |
| Sample Volume | 100 µL | Not Specified |
| Internal Standard | Deuterated Filgotinib | Tofacitinib |
| IS Concentration | 125 ng/mL | Not Specified |
| Extraction Method | Solid-Phase Extraction | Liquid-Liquid Extraction |
| Extraction Solvent | 2% Ammonium Hydroxide | Ethyl Acetate |
| LC Column | Not Specified | Gemini C18 |
| Mobile Phase | Not Specified | 0.2% Formic Acid:Acetonitrile (20:80, v/v) |
| Flow Rate | Not Specified | 0.9 mL/min |
| Retention Time | 1.3 min | ~1.31 min |
Table 2: Mass Spectrometry Parameters and Method Performance
| Parameter | Method 1 (SPE)[1] | Method 2 (LLE)[2] |
| Mass Spectrometer | SCIEX API3000 | Not Specified |
| Ionization Mode | Positive | Not Specified |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Filgotinib m/z Transition | Not Specified | 426.3 → 291.3 |
| This compound m/z Transition | Not Specified | Not Applicable |
| Calibration Range | 3.00–750 ng/mL | 0.78–1924 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | 0.78 ng/mL |
Note: The exact m/z transition for this compound and other MS parameters like collision energy and declustering potential are instrument-dependent and require optimization during method development. These values are not consistently reported in the literature.
Conclusion
This compound is a critical reagent in the research and development of Filgotinib. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays is fundamental to obtaining high-quality pharmacokinetic and other quantitative data. The methodologies outlined in this guide provide a framework for the accurate and precise quantification of Filgotinib in biological matrices, which is essential for advancing our understanding of this important therapeutic agent. Researchers should note that while general protocols are provided, specific parameters, particularly for mass spectrometry, may require optimization based on the instrumentation and specific requirements of the study.
References
- 1. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated LC-MS/MS method for quantitation of a selective JAK1 inhibitor, filgotinib in rat plasma, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Filgotinib-d4 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism and application of Filgotinib-d4 as an internal standard in the bioanalysis of the Janus kinase 1 (JAK1) inhibitor, Filgotinib. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and quantitative performance data to support its use in regulated and non-regulated laboratory environments.
Introduction: The Role of Deuterated Internal Standards
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for accurate and precise quantification of an analyte in a complex biological matrix. The ideal IS is a stable isotope-labeled (SIL) version of the analyte. This compound, a deuterated analog of Filgotinib, serves as an excellent internal standard for several key reasons:
-
Physicochemical Similarity: this compound is chemically and physically almost identical to Filgotinib. This ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.
-
Co-elution: Due to its structural similarity, this compound co-elutes with Filgotinib during chromatographic separation. This is critical for compensating for matrix effects, which are variations in ionization efficiency caused by other components in the sample matrix.
-
Mass Differentiation: The deuterium atoms in this compound give it a higher mass than Filgotinib. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling separate quantification.
-
Correction for Variability: By adding a known amount of this compound to each sample at the beginning of the analytical workflow, any variability introduced during sample processing (e.g., extraction losses, injection volume variations) will affect both the analyte and the internal standard to the same extent. The ratio of the analyte's response to the internal standard's response is then used for quantification, effectively canceling out these sources of error and leading to more robust and reliable results.
Mechanism of Action of Filgotinib: The JAK-STAT Pathway
Filgotinib is a selective inhibitor of Janus kinase 1 (JAK1). The JAK-STAT signaling pathway is a critical pathway in the inflammatory process. Cytokines, which are signaling proteins, bind to their receptors on the cell surface, leading to the activation of JAKs. These activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. The phosphorylated STATs then move into the cell nucleus and trigger the transcription of genes involved in inflammation. By selectively inhibiting JAK1, Filgotinib blocks this signaling cascade, reducing the production of pro-inflammatory cytokines.
Figure 1. Filgotinib's inhibition of the JAK1-STAT signaling pathway.
Bioanalytical Method Using this compound
The following sections describe a representative experimental protocol for the quantification of Filgotinib in human plasma using this compound as an internal standard by LC-MS/MS.
Experimental Workflow
The general workflow for the bioanalytical method is as follows:
Figure 2. General workflow for the bioanalysis of Filgotinib.
Detailed Experimental Protocol
This protocol is a composite based on published methods for Filgotinib analysis.
3.2.1. Materials and Reagents
-
Filgotinib reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
3.2.2. Stock and Working Solutions
-
Prepare stock solutions of Filgotinib and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions of Filgotinib for calibration standards and quality control (QC) samples by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
3.2.3. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound working solution.
-
Vortex mix the samples.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma samples onto the SPE cartridges.
-
Wash the cartridges with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
3.2.4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to achieve separation (e.g., 5-95% B over 3 minutes) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Filgotinib: m/z 426.2 -> 291.1this compound: m/z 430.2 -> 295.1 |
Quantitative Data and Method Validation
A bioanalytical method using this compound as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical validation parameters and acceptance criteria.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Filgotinib | 1 - 1000 | > 0.99 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 85 - 115 | < 20 | 85 - 115 | < 20 |
| Low QC | 3 | 85 - 115 | < 15 | 85 - 115 | < 15 |
| Mid QC | 100 | 85 - 115 | < 15 | 85 - 115 | < 15 |
| High QC | 800 | 85 - 115 | < 15 | 85 - 115 | < 15 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Filgotinib | Low | > 80 | 85 - 115 |
| Filgotinib | High | > 80 | 85 - 115 |
| This compound | - | > 80 | 85 - 115 |
Table 4: Stability
| Stability Condition | Duration | Acceptance Criteria (% Deviation from Nominal) |
| Freeze-Thaw (3 cycles) | - | ± 15% |
| Bench-top (at room temp) | 4 hours | ± 15% |
| Long-term (at -80°C) | 30 days | ± 15% |
| Post-preparative (in autosampler) | 24 hours | ± 15% |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative bioanalysis of Filgotinib in complex biological matrices. Its near-identical physicochemical properties to the analyte ensure that it effectively compensates for variability during sample preparation and analysis, leading to high-quality data that meets regulatory standards. The detailed protocol and performance data presented in this guide can be adapted by researchers and drug development professionals to establish and validate a sensitive and accurate LC-MS/MS method for Filgotinib quantification in their own laboratories.
In-Depth Technical Guide to Filgotinib-d4: Physical, Chemical, and Analytical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and analytical characteristics of Filgotinib-d4. The information is intended to support research and development activities, including pharmacokinetic studies and bioanalytical method development.
Core Physical and Chemical Properties
This compound is the deuterated analog of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor. The incorporation of four deuterium atoms on the cyclopropane moiety makes it an ideal internal standard for mass spectrometry-based quantification of Filgotinib.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below. Data for the non-deuterated parent compound, Filgotinib, are provided for comparison where available.
| Property | This compound | Filgotinib (for comparison) |
| Molecular Formula | C₂₁H₁₉D₄N₅O₃S[1][2] | C₂₁H₂₃N₅O₃S[3][4] |
| Molecular Weight | 429.5 g/mol [1][2] | 425.5 g/mol [3][4] |
| CAS Number | 2041095-50-3[1][2] | 1206161-97-8[3] |
| Appearance | A solid[2] | Crystalline solid[5] |
| Purity | >99.00%[2] | ≥98%[5] |
| Solubility | Soluble in Acetonitrile:Methanol (1:1) and DMSO[6] | Soluble in DMSO and Dimethylformamide (~15 mg/mL)[5] |
| Melting Point | Not available | 229 - 231°C |
| Storage | Store at -20°C[2] | -20°C[5] |
Synthesis and Mechanism of Action
Proposed Synthesis of this compound
Mechanism of Action: JAK1 Inhibition
Filgotinib is a selective inhibitor of Janus kinase 1 (JAK1)[6][7][9]. JAKs are intracellular tyrosine kinases that mediate signaling downstream of cytokine receptors. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is crucial for immune and inflammatory responses. By selectively inhibiting JAK1, Filgotinib blocks the phosphorylation and activation of STAT proteins, which in turn prevents their translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. This targeted action modulates the inflammatory response in autoimmune diseases.
Experimental Protocols
This compound is primarily used as an internal standard in bioanalytical methods for the quantification of Filgotinib in biological matrices, such as plasma. The following is a representative experimental protocol for a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) assay.
LC-MS/MS Method for Filgotinib Quantification
This protocol is a composite based on several published methods for the analysis of Filgotinib[10][11][12][13][14].
3.1.1. Sample Preparation (Plasma)
-
Aliquoting: Transfer 50-100 µL of plasma sample (calibration standards, quality controls, or unknown samples) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of this compound working solution (e.g., 20 µL of 125 ng/mL) to each tube.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (often containing 0.1-0.2% formic acid), typically at a 3:1 or 4:1 ratio to the plasma volume.
-
Vortexing: Vortex the samples for 2-5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000-15,000 rpm) for 10-20 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject an aliquot (e.g., 5-20 µL) of the final extract into the LC-MS/MS system.
3.1.2. Liquid Chromatography Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., Gemini C18, Hypersil Gold C18) is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous phase (e.g., water with 0.1-0.2% formic acid or 10 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol). A common isocratic mobile phase is a 20:80 (v/v) mixture of 0.2% formic acid and acetonitrile[10][12].
-
Flow Rate: Typically in the range of 0.3-0.9 mL/min[10][11][12][13].
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3.1.3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The precursor ion would be approximately m/z 430.3. The product ion would likely be the same as the non-deuterated form (m/z 291.3) if the fragmentation does not involve the deuterated cyclopropane ring. Specific optimization of the transition for this compound is required.
Experimental Workflow: Pharmacokinetic Study
This compound is a critical tool in pharmacokinetic (PK) studies to accurately determine the concentration-time profile of Filgotinib in a biological system. A typical workflow for a preclinical or clinical PK study is outlined below.
References
- 1. glpbio.com [glpbio.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. Filgotinib | C21H23N5O3S | CID 49831257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Filgotinib synthesis - chemicalbook [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | CAS 2041095-50-3 | Cayman Chemical | Biomol.com [biomol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. How is Filgotinib synthesised?_Chemicalbook [chemicalbook.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Validated LC-MS/MS method for quantitation of a selective JAK1 inhibitor, filgotinib in rat plasma, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of an HPLC-MS/MS method for the determination of filgotinib, a selective Janus kinase 1 inhibitor: Application to a metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous Quantification of Filgotinib and Its Active Metabolite in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry: Validation and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Filgotinib-d4 (CAS: 2041095-50-3): A Comprehensive Technical Guide
This technical guide provides an in-depth overview of Filgotinib-d4, the deuterated internal standard for the selective JAK1 inhibitor, Filgotinib. Designed for researchers, scientists, and drug development professionals, this document details its physicochemical properties, mechanism of action, synthesis, and analytical applications.
Physicochemical Properties and Identification
This compound is a stable, isotopically labeled form of Filgotinib, primarily utilized as an internal standard in quantitative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of four deuterium atoms provides a distinct mass difference, facilitating precise quantification of the parent compound in complex biological matrices.
| Property | Value | Reference |
| CAS Number | 2041095-50-3 | N/A |
| Chemical Formula | C₂₁H₁₉D₄N₅O₃S | N/A |
| Molecular Weight | 429.53 g/mol | N/A |
| Synonyms | GLPG0634-d4, N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1][2][3]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide | N/A |
| Purity | ≥99% deuterated forms (d1-d4) | N/A |
| Appearance | Solid | N/A |
Mechanism of Action: Selective JAK1 Inhibition
Filgotinib is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[4] The Janus kinase family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[5] These kinases are integral to the JAK-STAT signaling pathway, which transduces extracellular signals from cytokines and growth factors into the nucleus, leading to the transcription of genes involved in inflammation, immunity, and hematopoiesis.
Filgotinib's therapeutic efficacy stems from its preferential inhibition of JAK1. This selectivity is thought to provide a favorable safety profile compared to less selective pan-JAK inhibitors, as JAK2 is crucial for erythropoiesis and thrombopoiesis, and JAK3 is involved in lymphocyte development and function. By inhibiting JAK1, Filgotinib effectively blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby downregulating the expression of inflammatory mediators.
| Target | IC₅₀ (nM) | Reference |
| JAK1 | 10 | [6][7] |
| JAK2 | 28 | [6][7] |
| JAK3 | 810 | [6][7] |
| TYK2 | 116 | [6][7] |
JAK-STAT Signaling Pathway
The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, the STATs are phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene expression. Filgotinib's inhibition of JAK1 disrupts this cascade.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Filgotinib.
Experimental Protocols
Synthesis of Filgotinib
While a specific protocol for the synthesis of this compound is not publicly detailed, it is presumed to follow a similar route to that of Filgotinib, utilizing a deuterated starting material. A common method for synthesizing Filgotinib involves the following key steps:
-
Condensation and Cyclization: 2-aminopyridine undergoes condensation with ethoxycarbonyl isothiocyanate to form a thiourea intermediate. This intermediate is then cyclized with hydroxylamine hydrochloride to yield the pyridyl aminotriazole core structure.
-
Amidation: The aminotriazole is acylated with cyclopropanecarbonyl chloride to form the cyclopropyl amide moiety.[8][9]
-
Suzuki Coupling: The resulting intermediate is coupled with a boronic acid derivative containing the thiomorpholine dioxide side chain via a Suzuki coupling reaction to yield Filgotinib.[8]
For the synthesis of this compound, it is hypothesized that deuterated cyclopropanecarbonyl chloride (cyclopropane-2,2,3,3-d4-carbonyl chloride) would be used in the amidation step.
Quantification of Filgotinib in Biological Matrices using LC-MS/MS
This compound serves as an ideal internal standard for the accurate quantification of Filgotinib in plasma samples. The following is a representative protocol based on published methods.[1][3][10]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add a known concentration of this compound as the internal standard.
-
Add 150 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., Shim-pack Scepter C18-120) is commonly used.[10]
-
Mobile Phase: A gradient elution with a mixture of water and methanol containing 0.1% formic acid is employed.[10]
-
Flow Rate: A typical flow rate is 0.2 mL/min.[10]
3. Tandem Mass Spectrometry
-
Ionization: Positive electrospray ionization (ESI+) is used.[10]
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific parent-to-daughter ion transitions for both Filgotinib and this compound.
-
Filgotinib: m/z 426.3 → 291.3[1]
-
This compound: m/z 430.3 → 295.3 (projected)
-
| Parameter | Setting | Reference |
| Chromatographic Column | Gemini C18 | [1] |
| Mobile Phase | 0.2% Formic acid in water : Acetonitrile (20:80, v/v) | [1] |
| Flow Rate | 0.9 mL/min | [1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10] |
| MRM Transition (Filgotinib) | m/z 426.3 → 291.3 | [1] |
| MRM Transition (Internal Standard - Tofacitinib) | m/z 313.2 → 149.2 | [1] |
| Calibration Range | 0.78 - 1924 ng/mL | [1] |
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for the quantification of Filgotinib in plasma using this compound as an internal standard.
Pharmacokinetics of Filgotinib
Understanding the pharmacokinetic profile of Filgotinib is crucial for its development and clinical use. Filgotinib is rapidly absorbed after oral administration and is metabolized to an active primary metabolite, GS-829845.[4] This metabolite also exhibits a preferential JAK1 selectivity profile.[4]
| Parameter | Filgotinib | GS-829845 (Metabolite) | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | ~5 hours | N/A |
| Terminal Elimination Half-life | 4.9 - 10.7 hours | 19.6 - 27.3 hours | [4] |
| Plasma Protein Binding | < 60% | < 60% | [4] |
| Elimination | Primarily metabolized | > 80% eliminated in urine | [4] |
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Filgotinib in preclinical and clinical research. Its stable isotopic labeling ensures reliable results in bioanalytical assays, supporting the development and therapeutic monitoring of this selective JAK1 inhibitor. This guide provides a foundational understanding of this compound's properties, mechanism of action, and application in analytical methodologies, serving as a valuable resource for the scientific community.
References
- 1. Validated LC-MS/MS method for quantitation of a selective JAK1 inhibitor, filgotinib in rat plasma, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Filgotinib: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. How is Filgotinib synthesised?_Chemicalbook [chemicalbook.com]
- 9. Filgotinib synthesis - chemicalbook [chemicalbook.com]
- 10. Simultaneous Quantification of Filgotinib and Its Active Metabolite in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry: Validation and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterated standards in pharmacokinetic analysis
An In-Depth Technical Guide to the Application of Deuterated Standards in Pharmacokinetic Analysis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the domain of pharmacokinetics (PK), the precise quantification of drug candidates and their metabolites within biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS), represents the gold standard for quantitative bioanalysis.[1] This guide provides a comprehensive technical overview of the core principles, experimental workflows, and significant advantages of employing deuterated internal standards. It details experimental protocols, presents comparative quantitative data, and addresses potential challenges to ensure the generation of robust, reliable, and regulatory-compliant pharmacokinetic data.
Core Principles of Deuterated Internal Standards
A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by deuterium, a stable, heavy isotope of hydrogen.[1] This substitution results in a compound that is chemically and physically almost identical to the analyte but possesses a distinct molecular weight, allowing it to be differentiated by a mass spectrometer.[1][2]
The foundational principle behind their use is isotope dilution mass spectrometry . A known quantity of the deuterated standard is added to a biological sample at the earliest stage of processing.[3] Because the deuterated standard and the analyte have nearly identical physicochemical properties, they behave in the same manner during every step of the analytical process, including:
-
Extraction and Sample Cleanup: Both compounds exhibit the same recovery efficiency during protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1]
-
Chromatographic Separation: They co-elute during liquid chromatography.[2]
-
Mass Spectrometric Ionization: They experience the same degree of ion suppression or enhancement caused by the sample matrix.[4]
By measuring the peak area ratio of the analyte to the known amount of the deuterated internal standard, any variability introduced during the workflow is effectively normalized, leading to highly accurate and precise quantification.[4][5]
Key Advantages Over Structural Analog Standards
The use of deuterated standards offers significant scientific and regulatory advantages over older methods that use structural analogs (compounds that are chemically similar but not identical) as internal standards.
-
Superior Matrix Effect Compensation: Matrix effect—the suppression or enhancement of ionization by co-eluting components from the biological sample—is a primary source of analytical variability.[4] Since a deuterated standard co-elutes and has the same ionization efficiency as the analyte, it accurately tracks and corrects for these matrix-induced fluctuations.[6] Structural analogs may have different retention times and ionization efficiencies, leading to incomplete and variable compensation.[6]
-
Correction for Inter-individual Variability: Biological matrices like plasma can vary significantly between individuals. A study on the drug lapatinib demonstrated that while both deuterated and non-isotope-labeled internal standards performed adequately in pooled plasma, only the deuterated standard could correct for the high inter-individual variability in drug recovery from patient plasma samples.[7]
-
Enhanced Precision and Accuracy: By minimizing variability from multiple sources, deuterated standards lead to bioanalytical methods with superior precision (reproducibility) and accuracy (closeness to the true value).[8]
-
Regulatory Acceptance: Regulatory bodies, including the European Medicines Agency (EMA), strongly recommend and prefer the use of SIL-IS for bioanalytical methods supporting regulatory submissions due to the enhanced reliability of the resulting data.[4]
Quantitative Data Presentation
The following tables summarize quantitative data from studies that directly compare the performance of deuterated internal standards against structural analogs, highlighting the improvements in data quality.
Table 1: Performance Comparison for the Anticancer Agent Kahalalide F
This table presents data from a study that re-evaluated a validated LC-MS/MS assay for Kahalalide F after replacing the original butyric acid analog internal standard with a stable isotope-labeled (D8) internal standard.
| Parameter | Structural Analog IS | Deuterated (SIL) IS | Improvement |
| Mean Bias (%) | 96.8% | 100.3% | Accuracy improved to be statistically insignificant from the true value (p=0.5) |
| Standard Deviation (%) | 8.6% | 7.6% | Variance was significantly lower (p=0.02), indicating improved precision |
| Sample Size (n) | 284 | 340 | - |
| Data sourced from a study on the depsipeptide anticancer agent Kahalalide F.[6] |
Table 2: Recovery of Lapatinib from Plasma of Different Donors
This table illustrates the significant inter-individual variability in drug recovery from patient plasma and the necessity of a co-eluting internal standard to correct for it. The recovery of lapatinib, a highly plasma protein-bound drug, varied substantially between individuals.
| Matrix Source | Analyte Recovery Range (%) | Fold Variation |
| Healthy Donor Plasma (n=6) | 29% - 70% | 2.4-fold |
| Cancer Patient Plasma (n=6) | 16% - 56% | 3.5-fold |
| Data from a study demonstrating the essential role of a stable isotope-labeled internal standard for correcting recovery variability.[9] |
Experimental Protocols
General Bioanalytical Workflow for Pharmacokinetic Studies
This protocol outlines the typical steps for quantifying a drug in human plasma using a deuterated internal standard and LC-MS/MS.
-
Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh the analyte reference standard and dissolve it in a suitable organic solvent (e.g., DMSO, Methanol).[10]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh the deuterated internal standard and dissolve it in a suitable solvent.[10]
-
Calibration and QC Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution. These will be used to spike blank plasma to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.[10]
-
-
Sample Preparation (Protein Precipitation Example):
-
Aliquot 100 µL of study samples, calibration standards, and QC samples into a 96-well plate.
-
Add 20 µL of the deuterated internal standard working solution to all wells except for the blank matrix samples.
-
Add 300 µL of ice-cold acetonitrile to each well to precipitate plasma proteins.
-
Vortex the plate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject 5-10 µL of the prepared sample onto a suitable reverse-phase HPLC or UPLC column (e.g., C18). Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of the analyte from other matrix components. Ensure the method results in the co-elution of the analyte and the deuterated internal standard.[1]
-
Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
-
Detection: Use Multiple Reaction Monitoring (MRM) mode. Optimize the MRM transitions (precursor ion → product ion) and collision energies for both the analyte and the deuterated standard to ensure sensitive and specific detection.[1]
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard for each sample.[1]
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).[1]
-
Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of the analyte in the PK study samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Protocol for Assessing Isotopic Crosstalk
Isotopic crosstalk occurs when the signal from the analyte contributes to the signal of the deuterated internal standard. This protocol helps quantify this potential interference.
-
Sample Preparation:
-
Prepare a series of calibration standards of the unlabeled analyte in the blank biological matrix. Do not add the deuterated internal standard.
-
Prepare a "zero sample" containing only the blank matrix.
-
-
Analysis:
-
Analyze the samples using the established LC-MS/MS method.
-
In each sample, monitor the MRM transition specific to the deuterated internal standard .
-
-
Data Evaluation:
-
Calculate the peak area of any signal observed in the internal standard's MRM channel for each calibration standard.
-
Plot this peak area against the concentration of the unlabeled analyte.
-
A linear relationship indicates the presence of isotopic crosstalk. The percentage of crosstalk can be estimated by comparing the signal in the IS channel at the highest analyte concentration to the signal of the IS in a sample containing only the IS at its working concentration.[11]
-
Potential Challenges and Mitigation Strategies
While deuterated standards are superior, they are not without potential pitfalls. Awareness of these issues is crucial during method development.
-
Isotopic Crosstalk/Interference: This can arise from two sources: the natural isotopic abundance of elements (e.g., ¹³C) in the analyte contributing to the IS mass channel, or the presence of unlabeled analyte as an impurity in the deuterated standard material.[11]
-
Mitigation: Synthesize the deuterated standard with a sufficient mass increase (ideally ≥ 4 Da) and high isotopic purity.[11] The protocol in section 5.2 can be used to assess the extent of the issue.
-
-
Deuterium Exchange: Deuterium atoms placed on unstable positions (e.g., on heteroatoms like O, N, or S) can exchange with hydrogen atoms from the solvent, leading to a loss of the isotopic label.[11]
-
Mitigation: During synthesis, place deuterium labels on stable positions like aromatic or aliphatic carbons.[12] If exchange is suspected, perform stability tests by incubating the standard in the matrix at various pH levels and temperatures and monitoring for any decrease in the deuterated signal over time.[11] Using ¹³C or ¹⁵N labeled standards can also prevent this issue, though they are often more expensive.[11]
-
-
Chromatographic Isotope Effects: In some cases, particularly with a high degree of deuteration, the deuterated standard may exhibit a slightly different chromatographic retention time than the analyte.[10] If this separation is significant, the two compounds may experience different matrix effects, compromising the accuracy of correction.
-
Mitigation: This is less common but should be monitored during method development. Limiting the number of deuterium labels to the minimum required for a clear mass shift can help.
-
Visualizations: Workflows and Logical Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and logical principles described in this guide.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: Logical flow showing how a deuterated IS corrects for analytical variability.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ejbps.com [ejbps.com]
- 5. Quantitative analysis of the novel depsipeptide anticancer drug Kahalalide F in human plasma by high-performance liquid chromatography under basic conditions coupled to electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC–MS/MS analysis [agris.fao.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
Unlocking Therapeutic Potential: An In-depth Technical Guide to Isotopic Labeling with Deuterium
For Researchers, Scientists, and Drug Development Professionals
Isotopic labeling with deuterium, the strategic substitution of hydrogen (¹H) with its stable, non-radioactive isotope deuterium (²H or D), has emerged as a transformative tool in modern pharmaceutical sciences. This subtle atomic alteration can profoundly enhance a drug candidate's metabolic profile, safety, and efficacy by strengthening the carbon-hydrogen bond.[1][2] This guide delves into the core principles of deuterium labeling, provides detailed experimental methodologies, and explores its significant impact on the landscape of drug discovery and development.
Core Principles of Deuterium Isotopic Labeling
The fundamental principle underpinning the utility of deuterium in drug development is the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger and possesses a higher activation energy for cleavage than a corresponding carbon-hydrogen (C-H) bond.[1][3] Consequently, if the cleavage of a C-H bond is the rate-limiting step in a molecule's metabolism—often mediated by enzymes like the cytochrome P450 (CYP450) family—replacing that hydrogen with deuterium can significantly slow down the metabolic process.[1][4]
This controlled modulation of metabolism can lead to several advantageous outcomes:
-
Improved Pharmacokinetics: By reducing the rate of metabolism, deuterium labeling can lead to a longer drug half-life, increased plasma exposure (Area Under the Curve or AUC), and potentially a lower or less frequent dosing regimen.[2][5][6]
-
Enhanced Safety Profile: Deuteration can redirect metabolic pathways away from the formation of toxic metabolites, thereby reducing the risk of adverse effects.[7][8]
-
Increased Efficacy: By maintaining therapeutic concentrations for a longer duration, the efficacy of a drug can be improved.[5]
-
Reduced Drug-Drug Interactions: Modifying the metabolic pathway can also minimize the potential for interactions with other co-administered drugs.[9][10]
The strategic placement of deuterium is crucial. It is most effective at "soft spots" on a molecule, which are positions susceptible to metabolic attack.[11]
Key Applications in Drug Development
The application of deuterium labeling spans various stages of drug development, from discovery to clinical application.
-
Lead Optimization: During the lead optimization phase, deuterium can be incorporated to improve the metabolic stability of promising compounds, turning a previously non-viable candidate into a potential drug.[11]
-
Life Cycle Management: Deuterating an existing drug, a strategy known as "deuterium switching," can lead to a new chemical entity with improved properties, extending the product's life cycle.[11] The first FDA-approved deuterated drug, deutetrabenazine (Austedo®) , is a prime example of this, offering an improved pharmacokinetic profile over its non-deuterated counterpart for treating chorea associated with Huntington's disease and tardive dyskinesia.[7][8]
-
De Novo Drug Design: Increasingly, deuterium is being incorporated into novel drug candidates from the outset of the design process. Deucravacitinib , an inhibitor of tyrosine kinase 2 (TYK2), was designed with deuterium to enhance its selectivity and pharmacokinetic properties.[2][11]
-
Deuterium-Reinforced Lipids: A novel therapeutic approach involves the use of deuterium-reinforced polyunsaturated fatty acids (D-PUFAs). These lipids are more resistant to lipid peroxidation, a process implicated in various diseases.[12][13][14][15] This strategy holds promise for treating conditions associated with oxidative stress, such as neurodegenerative diseases.[13][14]
Quantitative Impact of Deuteration on Pharmacokinetics
The following tables summarize the impact of deuteration on the pharmacokinetic parameters of select drugs, illustrating the tangible benefits of this strategy.
| Drug | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change | Reference(s) |
| Tetrabenazine | AUC (Area Under the Curve) | 1 | ~2 | 2x | [7][8] |
| Cmax (Maximum Concentration) | 1 | ~1 | No significant change | [7][8] | |
| Half-life (t½) | ~2 hours | ~4 hours | 2x | [7][8] | |
| Ivacaftor | Intrinsic Clearance (CLint) | 1 | 0.5 | 2x decrease | [2] |
| Rofecoxib | Intrinsic Clearance (CLint) | 1 | 0.33 | 3x decrease | [2] |
Table 1: Comparison of Pharmacokinetic Parameters for Deuterated and Non-Deuterated Drugs.
| Chemotype | Enzyme | Isotope Effect (CLint H/D) | Reference(s) |
| Chemotype 2d (both methyl groups deuterated) | Human Liver Microsomes | 2.9 | [16] |
| Recombinant CYP3A4 | 3.5 | [16] | |
| Recombinant CYP2C19 | 1.8 | [16] |
Table 2: Intrinsic Clearance Deuterium Isotope Effect for a Model Compound with Different CYP Enzymes.
Experimental Protocols
The successful implementation of deuterium labeling relies on robust synthetic and analytical methodologies.
Synthesis of Deuterium-Labeled Compounds
The introduction of deuterium into a molecule can be achieved through various synthetic methods. The choice of method depends on the target position for deuteration, the stability of the substrate, and the desired level of deuterium incorporation.[17]
This method is suitable for introducing deuterium at C-H bonds activated by adjacent functional groups (e.g., carbonyls, aromatic rings).[2][18]
Materials:
-
Substrate (e.g., ketone, aromatic compound)
-
Deuterium source (D₂O or D₂ gas)
-
Catalyst (e.g., Palladium on Carbon (Pd/C), Raney Nickel, Iridium-based catalysts)
-
Anhydrous solvent (e.g., methanol-d4, THF)
-
Reaction vessel (e.g., round-bottom flask, Schlenk tube)
Procedure:
-
Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the substrate (1.0 mmol) in an appropriate deuterated or anhydrous solvent.
-
Catalyst Addition: Add the catalyst (e.g., 10 mol% Pd/C).
-
Deuterium Introduction:
-
Using D₂ gas: Evacuate the vessel and backfill with D₂ gas. Repeat this cycle three times. Maintain a positive pressure of D₂ gas.
-
Using D₂O: Add D₂O (5-10 equivalents) to the reaction mixture.
-
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 120°C) for the required time (monitored by TLC, LC-MS, or NMR).
-
Workup: Upon completion, cool the reaction to room temperature. If a heterogeneous catalyst was used, filter it off. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
This approach utilizes a deuterated reducing agent to introduce deuterium at a specific position, often by reducing a carbonyl or an ester.[2]
Materials:
-
Substrate (e.g., ketone, ester)
-
Deuterated reducing agent (e.g., Sodium borodeuteride (NaBD₄), Lithium aluminum deuteride (LiAlD₄))
-
Anhydrous aprotic solvent (e.g., THF, diethyl ether)
-
Reaction vessel
Procedure:
-
Preparation: Dissolve the substrate (1.0 mmol) in a dry, aprotic solvent under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0°C. Slowly add the deuterated reducing agent (e.g., 1.1 equivalents of NaBD₄) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quenching: Carefully quench the reaction by the slow addition of D₂O or a deuterated acid at 0°C.
-
Workup: Extract the product with an organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the product via column chromatography.
Analytical Characterization
Confirming the position and extent of deuterium incorporation is a critical step. The primary analytical techniques for this are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][19]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified deuterated compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Analysis: Infuse the sample into a high-resolution mass spectrometer.
-
Data Interpretation: Compare the mass spectrum of the deuterated compound with its non-deuterated analog. The mass shift will indicate the number of deuterium atoms incorporated.
Procedure:
-
¹H NMR: The replacement of a proton with a deuteron leads to the disappearance or significant reduction of the corresponding signal in the ¹H NMR spectrum.[1]
-
²H NMR: This technique directly detects the deuterium nucleus, providing definitive confirmation of its presence and location within the molecule.[20]
-
Quantitative ¹H NMR (qNMR):
-
Sample Preparation: Accurately weigh the deuterated sample and a suitable internal standard and dissolve them in a deuterated NMR solvent.
-
Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay.
-
Analysis: Integrate the signal corresponding to the position of deuteration and compare it to the integral of a signal from a non-deuterated portion of the molecule or the internal standard.
-
Calculation: The percentage of deuterium incorporation can be calculated from the reduction in the integral of the target proton signal.
-
Visualizing Deuterium Labeling Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key workflows and concepts in deuterium labeling.
Caption: General experimental workflow for deuterium labeling in drug discovery.
Caption: Impact of the Kinetic Isotope Effect on drug metabolism.
Conclusion
Isotopic labeling with deuterium has firmly established itself as a powerful and versatile strategy in drug discovery and development. By leveraging the kinetic isotope effect, researchers can fine-tune the metabolic properties of drug candidates, leading to improved pharmacokinetic profiles, enhanced safety, and greater efficacy. As synthetic and analytical techniques continue to advance, the application of deuterium labeling is expected to expand, offering innovative solutions to long-standing challenges in medicinal chemistry and contributing to the development of the next generation of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hwb.gov.in [hwb.gov.in]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isowater.com [isowater.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. primo.uvm.edu [primo.uvm.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reinforced lipids - Wikipedia [en.wikipedia.org]
- 13. Deuterium-reinforced polyunsaturated fatty acids improve cognition in a mouse model of sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-specifically deuterated essential lipids as new drugs against neuronal, retinal and vascular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]
- 16. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 19. hwb.gov.in [hwb.gov.in]
- 20. Deuterium NMR - Wikipedia [en.wikipedia.org]
Stability of Deuterated Compounds in Storage: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and practices for the proper storage and stability assessment of deuterated compounds. These valuable molecules, in which one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium, are instrumental in a wide array of scientific disciplines. From elucidating metabolic pathways and reaction mechanisms to enhancing the pharmacokinetic profiles of drug candidates, their applications are continually expanding.[1] However, the isotopic substitution that imparts their unique properties can also influence their stability. A thorough understanding of the factors governing their shelf-life and the implementation of robust storage and handling protocols are therefore critical to ensure their quality, integrity, and the reliability of experimental results.
Core Principles of Deuterated Compound Stability
Deuterated compounds are stable, non-radioactive isotopes and do not have a traditional shelf life in the sense of radioactive decay.[2] Their stability is primarily a function of their chemical integrity and isotopic purity over time. The key factors influencing their stability are analogous to those affecting their non-deuterated counterparts: temperature, light, humidity, and oxygen.[1][3]
A primary concern unique to deuterated compounds is the potential for hydrogen-deuterium (H-D) exchange , a reaction where a deuterium atom is replaced by a hydrogen atom from the surrounding environment.[4] This can lead to a decrease in isotopic purity, which is critical for many applications.
The enhanced stability of many deuterated compounds in biological systems is attributed to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. This can significantly slow down metabolic degradation pathways.[1]
Recommended Storage Conditions
Proper storage is essential to maintain the chemical and isotopic integrity of deuterated compounds. General recommendations include refrigeration, protection from light, and storage in a dry, inert atmosphere.[4]
Table 1: Recommended Storage Conditions for Various Deuterated Compounds
| Compound Type | Recommended Storage Temperature | Recommended Relative Humidity | Light Protection | Additional Notes |
| General Small Molecules (Solid/Powder) | 2-8°C or -20°C for long-term storage | < 40% RH (Dry Place) | Amber vials or opaque containers | Allow container to equilibrate to room temperature before opening to prevent condensation.[1][3] |
| Deuterated Solvents (e.g., Chloroform-d) | -5°C to 5°C | N/A (in sealed container) | Amber glass bottles | May contain stabilizers (e.g., silver foil). Check for acidity upon prolonged storage.[1][3] |
| Deuterated APIs (Active Pharmaceutical Ingredients) | As per non-deuterated analogue, often 2-8°C or controlled room temperature (20-25°C) | As per non-deuterated analogue, often 60% ± 5% RH for long-term studies | Required if photosensitive | Stability studies should be conducted according to ICH guidelines.[1][3] |
| Deuterated Analytical Standards (in solution) | 2-8°C (short-term) or ≤ -20°C (long-term) | N/A | Amber glass vials | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[4] |
| Lyophilized Powders | As per Certificate of Analysis (often -20°C) | Store in a desiccator | Opaque containers | Prevent moisture absorption.[4] |
Quantitative Stability Data
The following table provides an example of a stability testing framework for a deuterated Active Pharmaceutical Ingredient (API) based on the International Council for Harmonisation (ICH) guidelines.[2][5]
Table 2: ICH Guideline Framework for Long-Term Stability Testing of a Deuterated API
| Study | Storage Condition | Minimum Time Period Covered by Data at Submission |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Forced degradation studies are also crucial to understand the intrinsic stability of a deuterated compound and to develop stability-indicating analytical methods.[6][7][8][9][10] These studies expose the compound to stress conditions such as acid/base hydrolysis, oxidation, and photolysis to identify potential degradation products.[6][7][8][9][10] The industry-accepted range for degradation in such studies is typically 5-20%.[10]
Experimental Protocols for Stability Assessment
A robust stability-indicating analytical method is crucial for accurately assessing the degradation of deuterated compounds. Such methods must be able to separate the intact compound from any potential degradants and impurities.[1][3]
Stability-Indicating HPLC-UV Method
Objective: To develop a quantitative method to separate and quantify a deuterated API from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Optimization:
-
Aqueous Phase (A): 0.1% formic acid in water.
-
Organic Phase (B): 0.1% formic acid in acetonitrile or methanol.
-
Develop a gradient elution method to ensure separation of the parent compound from any more polar or less polar degradants. A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Ramp to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Return to 95% A, 5% B
-
31-35 min: Re-equilibration
-
-
-
Detection: Use a UV detector at a wavelength where the deuterated API and expected degradation products have significant absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Forced Degradation Sample Analysis: Analyze samples from forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to confirm that all degradation products are resolved from the parent peak.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
NMR Spectroscopy for Monitoring H-D Exchange
Objective: To assess the isotopic enrichment and monitor for any H/D exchange over time.
Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the deuterated compound in a suitable, dry deuterated solvent (e.g., DMSO-d6).
-
Add a known amount of an internal standard that is stable under the storage conditions and does not have signals that overlap with the analyte.[11]
-
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the residual proton signals at the sites of deuteration against the internal standard. This allows for the quantification of any undeuterated species.
-
-
²H (Deuterium) NMR Acquisition:
-
Acquire a ²H NMR spectrum. This will show signals corresponding to the deuterium atoms in the molecule, confirming the positions of deuteration.
-
-
Long-Term Stability Monitoring:
-
Store the NMR sample under defined conditions (e.g., 25°C/60% RH).
-
Acquire ¹H and/or ²H NMR spectra at regular intervals (e.g., 1, 3, 6, 12 months).
-
Monitor for any changes in the integrals, which could indicate H/D exchange or degradation.
-
Visualizations
Factors Influencing the Stability of Deuterated Compounds
Caption: Factors influencing the chemical and isotopic stability of deuterated compounds.
General Workflow for a Stability Testing Program
Caption: General workflow for a stability testing program for deuterated compounds.
Degradation Pathway of Deuterated Chloroform
Caption: Simplified degradation pathway of deuterated chloroform in the presence of oxygen and light.
Conclusion
The utility of deuterated compounds in research and drug development is undeniable. By implementing rigorous storage, handling, and stability testing protocols as outlined in this guide, scientists can ensure the quality and integrity of these critical reagents. Adherence to these principles will lead to more reliable and reproducible results, ultimately accelerating scientific discovery and the development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. snscourseware.org [snscourseware.org]
- 6. acdlabs.com [acdlabs.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpp.com [ijrpp.com]
- 9. asianjpr.com [asianjpr.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. organic chemistry - Monitoring H -> D exchange - Chemistry Stack Exchange [chemistry.stackexchange.com]
An In-depth Technical Guide to the Metabolism of Filgotinib and the Potential Role of its Deuterated Form
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Filgotinib, a preferential Janus kinase 1 (JAK1) inhibitor, has emerged as a significant therapeutic agent in the management of inflammatory diseases. A thorough understanding of its metabolic fate is paramount for optimizing its clinical application and for the development of next-generation kinase inhibitors. This technical guide provides a comprehensive overview of the metabolism of filgotinib, focusing on its primary active metabolite, GS-829845. Furthermore, we explore the prospective role of deuteration as a strategy to modulate the pharmacokinetic profile of filgotinib, drawing parallels with other deuterated kinase inhibitors. This document is intended to be a core resource, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways and workflows.
Introduction to Filgotinib and its Mechanism of Action
Filgotinib is an orally administered small molecule that selectively inhibits JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous pro-inflammatory cytokines implicated in the pathophysiology of autoimmune and inflammatory conditions.[1] By preferentially targeting JAK1, filgotinib aims to provide therapeutic efficacy while minimizing the side effects associated with the inhibition of other JAK isoforms, such as JAK2 and JAK3, which are more involved in hematopoiesis.[1]
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression. Filgotinib's selective inhibition of JAK1 interrupts this cascade, thereby downregulating the inflammatory response.
Metabolism of Filgotinib
Filgotinib undergoes extensive and rapid metabolism following oral administration. The primary metabolic pathway involves hydrolysis by carboxylesterases, leading to the formation of a single major active metabolite, GS-829845.
Role of Carboxylesterases
The biotransformation of filgotinib to GS-829845 is primarily mediated by carboxylesterase 2 (CES2), with a minor contribution from carboxylesterase 1 (CES1).[2] CES2 is predominantly found in the intestine, while CES1 is mainly located in the liver. In vitro studies have indicated that CES1 can partially compensate for filgotinib metabolism if CES2 becomes saturated.[2] This metabolic pathway is independent of the cytochrome P450 (CYP) enzyme system, which minimizes the potential for drug-drug interactions with CYP inhibitors or inducers.[3]
Pharmacokinetics of Filgotinib and GS-829845
The pharmacokinetic profiles of filgotinib and its active metabolite, GS-829845, have been well-characterized in healthy volunteers and patients with rheumatoid arthritis.
| Parameter | Filgotinib | GS-829845 (Metabolite) | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | 5 hours | [4] |
| Terminal Half-life (t1/2) | ~7 hours | ~19 hours | [4] |
| Cmax (at 200 mg once daily) | 2.15 µg/mL | 4.43 µg/mL | [4] |
| AUCτ (at 200 mg once daily) | 6.77 µg·h/mL | 83.2 µg·h/mL | [4] |
| Plasma Protein Binding | 55-59% | 39-44% | [4] |
| Systemic Exposure (Metabolite vs. Parent) | - | ~16- to 20-fold higher | [5] |
| Potency (Metabolite vs. Parent) | - | ~10-fold less potent | [5] |
| Elimination | Primarily metabolized | Primarily renal elimination | [4] |
Table 1: Pharmacokinetic Parameters of Filgotinib and its Active Metabolite GS-829845.
The Role of a Deuterated Form of Filgotinib
While a therapeutically developed deuterated version of filgotinib has not been prominent in clinical trials, the strategic incorporation of deuterium into drug molecules is a recognized approach in drug development to enhance pharmacokinetic properties. Deuterated filgotinib has been utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of the parent drug and its metabolite.
Rationale for Deuteration
Deuterium is a stable, non-radioactive isotope of hydrogen that contains an additional neutron. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can make the C-D bond more resistant to enzymatic cleavage, a phenomenon known as the kinetic isotope effect. By strategically replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, it is possible to slow down the rate of metabolism.
Potential advantages of deuterating a drug molecule like filgotinib include:
-
Extended Half-life: A reduced rate of metabolism can lead to a longer plasma half-life, potentially allowing for less frequent dosing.
-
Increased Drug Exposure: Slower metabolism can result in higher overall drug exposure (AUC).
-
Reduced Formation of Metabolites: Deuteration can decrease the formation of certain metabolites, which could be advantageous if a metabolite is associated with adverse effects.
-
Improved Safety Profile: By altering the metabolic profile, deuteration may lead to a more favorable safety and tolerability profile.
Precedent in JAK Inhibitors: Deuterated Ruxolitinib (Deuruxolitinib)
A notable example of a deuterated JAK inhibitor is deuruxolitinib (CTP-543), a deuterated form of ruxolitinib. Deuteration of ruxolitinib was found to alter its human pharmacokinetics, potentially enhancing its therapeutic use. Clinical trials have investigated deuruxolitinib for the treatment of alopecia areata.
Experimental Protocols
In Vitro Metabolism of Filgotinib using Human Liver Microsomes
Objective: To determine the metabolic stability of filgotinib in the presence of human liver microsomes and to identify the formation of the GS-829845 metabolite.
Materials:
-
Filgotinib
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., deuterated filgotinib)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of filgotinib in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate filgotinib at the desired concentration with human liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples for the disappearance of filgotinib and the appearance of GS-829845 over time.
JAK1/STAT1 Phosphorylation Assay (Cell-Based)
Objective: To assess the inhibitory activity of filgotinib on JAK1-mediated STAT1 phosphorylation in a cellular context.
Materials:
-
Human cell line expressing the appropriate cytokine receptor (e.g., peripheral blood mononuclear cells - PBMCs)
-
Filgotinib
-
Cytokine stimulant (e.g., Interleukin-6, IL-6)
-
Cell culture medium
-
Fixation buffer (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., methanol)
-
Fluorescently labeled anti-phospho-STAT1 (pSTAT1) antibody
-
Flow cytometer
Protocol:
-
Isolate and culture the target cells (e.g., PBMCs).
-
Pre-incubate the cells with varying concentrations of filgotinib for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with a cytokine (e.g., IL-6) to induce JAK1-STAT1 signaling.
-
After a short incubation period (e.g., 15-30 minutes), fix the cells to preserve the phosphorylation state.
-
Permeabilize the cells to allow intracellular antibody staining.
-
Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT1 (pSTAT1).
-
Analyze the cells by flow cytometry to quantify the level of pSTAT1 in the presence and absence of filgotinib.
-
Determine the IC50 value of filgotinib for the inhibition of STAT1 phosphorylation.
References
- 1. Concert Pharmaceuticals Reports Positive CTP-543 Results from Interim Analysis of Phase 2a Trial in Patients with Alopecia Areata - BioSpace [biospace.com]
- 2. biomedtracker.com [biomedtracker.com]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. firstwordpharma.com [firstwordpharma.com]
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of Filgotinib using Filgotinib-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filgotinib is a selective Janus kinase 1 (JAK1) inhibitor investigated for the treatment of inflammatory conditions such as rheumatoid arthritis and Crohn's disease.[1][2] Accurate quantification of Filgotinib in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides a detailed protocol for the analysis of Filgotinib using a stable isotope-labeled internal standard, Filgotinib-d4, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is a robust method to ensure accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.[3]
Mechanism of Action: JAK-STAT Signaling Pathway
Filgotinib exerts its therapeutic effect by inhibiting JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from various cytokines and growth factors that are involved in inflammation and immune responses. By inhibiting JAK1, Filgotinib disrupts the downstream signaling cascade, leading to reduced inflammation.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Filgotinib.
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines the general workflow for the quantification of Filgotinib in a biological matrix using this compound as an internal standard.
Caption: A generalized workflow for the LC-MS/MS analysis of Filgotinib.
Detailed Experimental Protocols
This section provides a composite protocol based on several validated methods for the analysis of Filgotinib in plasma.
Materials and Reagents
-
Filgotinib reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis.
-
Allow plasma samples to thaw at room temperature.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 150 µL of the mobile phase.
-
Transfer to an autosampler vial for injection.
Liquid Chromatography Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., Shim-pack Scepter C18-120, Gemini C18, or equivalent) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol mixture |
| Flow Rate | 0.2 - 0.9 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Elution Mode | Isocratic or Gradient (to be optimized for separation from matrix components) |
Note: The specific mobile phase composition and gradient program should be optimized to ensure good chromatographic separation and peak shape for both Filgotinib and this compound.
Mass Spectrometry Conditions
| Parameter | Recommended Conditions |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | To be optimized (typically 400-550°C) |
| Ion Spray Voltage | To be optimized (typically 4500-5500 V) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See table below |
| Collision Gas | Argon |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Filgotinib | 426.3 | 291.3 / 358.0 |
| This compound | 430.3 (Predicted) | To be determined |
Method Validation Parameters
The following tables summarize quantitative data from various validated LC-MS/MS methods for Filgotinib analysis. These values can serve as a benchmark for method development and validation.
Linearity and Lower Limit of Quantification (LLOQ)
| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Plasma | 2.5 - 50 | 2.5 | [4] |
| Rat Plasma | 0.78 - 1924 | 0.78 | [1] |
| Human Liver Microsomes | 5 - 500 | 4.46 | [2] |
Precision and Accuracy
| Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Human Plasma | 2.5, 10, 40 | ≤ 11.4 | ≤ 13.9 | 88.6 - 111.4 | [4] |
| Rat Plasma | LLOQ, LQC, MQC, HQC | ≤ 8.5 | ≤ 9.2 | 91.8 - 108.7 | [1] |
| Human Liver Microsomes | LQC, MQC, HQC | 0.88 - 4.7 | 1.2 - 3.9 | 98.4 - 108.6 | [2] |
LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
Recovery
| Matrix | Extraction Method | Recovery (%) | Reference |
| Human Liver Microsomes | Protein Precipitation | 98.42 - 108.6 | [2] |
Conclusion
The presented application notes and protocols provide a comprehensive guide for the quantitative analysis of Filgotinib in biological matrices using this compound as an internal standard with LC-MS/MS. The detailed methodologies and compiled validation data offer a solid foundation for researchers and scientists in the field of drug development to establish and validate a robust and reliable bioanalytical method. The successful implementation of this method will enable accurate characterization of the pharmacokinetic and pharmacodynamic properties of Filgotinib.
References
- 1. Validated LC-MS/MS method for quantitation of a selective JAK1 inhibitor, filgotinib in rat plasma, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an HPLC-MS/MS method for the determination of filgotinib, a selective Janus kinase 1 inhibitor: Application to a metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification of Filgotinib and Its Active Metabolite in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry: Validation and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Quantification of Filgotinib
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and validation of a sensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Filgotinib in biological matrices. Filgotinib is a selective Janus kinase 1 (JAK1) inhibitor, and its accurate quantification is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies in drug development.[1][2] This application note includes detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of key quantitative parameters. Additionally, visual representations of the Filgotinib signaling pathway and the experimental workflow are provided to facilitate a deeper understanding of the scientific context and the practical execution of the method.
Introduction to Filgotinib and its Mechanism of Action
Filgotinib is an orally administered, potent, and selective inhibitor of Janus kinase 1 (JAK1).[3][4] The JAK-STAT signaling pathway is a critical cascade in the cellular response to a multitude of cytokines and growth factors, playing a key role in inflammation and immune responses.[3][4][5] By selectively inhibiting JAK1, Filgotinib modulates the signaling of pro-inflammatory cytokines, making it an effective therapeutic agent for autoimmune diseases such as rheumatoid arthritis.[3][6][7] After administration, Filgotinib is metabolized to an active metabolite, GS-829845, which also exhibits JAK1 inhibitory activity and has a significantly longer half-life than the parent compound.[4][8] Therefore, a reliable bioanalytical method should ideally quantify both Filgotinib and its active metabolite.
Below is a diagram illustrating the JAK-STAT signaling pathway and the inhibitory action of Filgotinib.
Experimental Protocols
A robust and reliable LC-MS/MS method is essential for the accurate quantification of Filgotinib and its active metabolite, GS-829845, in biological matrices such as plasma. The following protocols are synthesized from established methods.[1][2][8][9]
Materials and Reagents
-
Filgotinib and GS-829845 reference standards
-
Internal Standard (IS): Tofacitinib or deuterated Filgotinib (Filgotinib-d4)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid-phase extraction (SPE) cartridges or protein precipitation plates
Sample Preparation
The goal of sample preparation is to extract the analytes of interest from the complex biological matrix while removing interfering substances. Two common and effective methods are protein precipitation and solid-phase extraction.
Protocol 1: Protein Precipitation (PPT) [8]
-
To a 50 µL aliquot of plasma sample in a microcentrifuge tube, add 150 µL of cold methanol containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition.
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) [9]
-
To a 100 µL plasma sample, add 20 µL of the internal standard solution and 400 µL of 2% formic acid in water.[9]
-
Centrifuge the samples to pellet any particulates.[9]
-
Load the supernatant onto a pre-conditioned SPE plate.[9]
-
Wash the SPE plate with 400 µL of 2% formic acid in water, followed by 400 µL of a methanol:water (50:50, v/v) mixture.[9]
-
Elute the analytes with two aliquots of 300 µL of 2% ammonium hydroxide in an appropriate organic solvent.[9]
-
Evaporate the eluate to dryness at 40°C under a stream of nitrogen.[9]
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[9]
LC-MS/MS Method Workflow
The following diagram outlines the general workflow for the quantification of Filgotinib using LC-MS/MS.
Quantitative Data and Method Parameters
The tables below summarize the key parameters for the LC-MS/MS method for the quantification of Filgotinib and its active metabolite.
Table 1: Chromatographic Conditions
| Parameter | Recommended Conditions |
| LC Column | C18 reverse-phase column (e.g., Shim-pack Scepter C18-120, Gemini C18)[2][8] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate[1][8] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[2][8] |
| Flow Rate | 0.2 - 0.9 mL/min[2][8] |
| Gradient | Isocratic or gradient elution can be used depending on the complexity of the sample and the need to separate from interfering peaks. A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometric Conditions
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 - 600°C[10] |
| IonSpray Voltage | ~5500 V |
| Curtain Gas | ~30 psi |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Internal Standard |
| Filgotinib | 426.3 | 291.3[2] | ~1.31[2] | Tofacitinib or this compound |
| 426.0 | 358.0[11] | |||
| GS-829845 | Varies by source | Varies by source | Varies by source | |
| Tofacitinib (IS) | 313.2 | 149.2[2] | ~0.89[2] | N/A |
| This compound (IS) | Varies by source | Varies by source | Similar to Filgotinib | N/A |
Note: The exact m/z values and retention times may vary slightly depending on the specific LC-MS/MS instrument and chromatographic conditions used.
Table 4: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Values |
| Linearity (r²) | ≥ 0.99 | > 0.992[1] |
| Calibration Range | Dependent on expected concentrations | Filgotinib: 2.5–50 ng/mL; GS-829845: 250–5000 ng/mL[8] |
| Filgotinib: 0.78–1924 ng/mL[2] | ||
| Intra- and Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 11.4% and < 13.9%[8] |
| Intra- and Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within acceptable limits[1] |
| Recovery | Consistent, precise, and reproducible | 82.9–88.8% for Filgotinib; 83.7–87.5% for its metabolite[9] |
| Matrix Effect | Consistent and reproducible | No significant matrix effect observed[1] |
| Stability (Freeze-thaw, Bench-top, Autosampler) | Within ± 15% of nominal concentration | Stable for three freeze/thaw cycles, up to 6 hours on the bench-top, and up to 21 hours in the autosampler[1][2] |
Conclusion
The LC-MS/MS method outlined in this application note provides a robust and reliable approach for the quantification of Filgotinib and its active metabolite in biological matrices. The detailed protocols for sample preparation and the specified chromatographic and mass spectrometric conditions offer a solid foundation for researchers to develop and validate this method in their own laboratories. The provided quantitative data and performance characteristics demonstrate the suitability of this method for regulated bioanalysis in support of drug development programs. Adherence to these guidelines will enable the generation of high-quality data for a comprehensive understanding of the pharmacology of Filgotinib.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated LC-MS/MS method for quantitation of a selective JAK1 inhibitor, filgotinib in rat plasma, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Filgotinib Maleate? [synapse.patsnap.com]
- 4. Filgotinib: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Filgotinib Modulates Inflammation-Associated Peripheral Blood Protein Biomarkers in Adults with Active Rheumatoid Arthritis and Prior Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the potential drug interactions mediated through P‐gp, OCT2, and MATE1/2K with filgotinib in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of an HPLC-MS/MS method for the determination of filgotinib, a selective Janus kinase 1 inhibitor: Application to a metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalytical Method for the Quantification of Filgotinib in Human Plasma using LC-MS/MS
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a sensitive and robust bioanalytical method for the quantification of Filgotinib in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The protocol includes procedures for sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.
Introduction
Filgotinib is an orally bioavailable, selective Janus kinase 1 (JAK1) inhibitor.[1][2][3] It is approved for the treatment of rheumatoid arthritis and ulcerative colitis in several countries.[2] Filgotinib modulates the signaling of pro-inflammatory cytokines involved in the pathogenesis of these autoimmune diseases by inhibiting the JAK-STAT signaling pathway. Accurate and reliable quantification of Filgotinib in human plasma is crucial for pharmacokinetic assessments, dose-finding studies, and therapeutic drug monitoring to ensure efficacy and safety. This application note describes a validated LC-MS/MS method for the determination of Filgotinib in human plasma.
Mechanism of Action: JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cascade for a variety of cytokines and growth factors that regulate immunity, cell proliferation, and apoptosis.[4][5][6] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression. Filgotinib selectively inhibits JAK1, thereby interfering with the signaling of several pro-inflammatory cytokines.[7]
Materials and Methods
Chemicals and Reagents
-
Filgotinib reference standard (≥98% purity)
-
Filgotinib-d4 (deuterated Filgotinib) as internal standard (IS) (≥98% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA as anticoagulant)
Instrumentation
-
Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Waters, Thermo Fisher Scientific)
-
Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare primary stock solutions of Filgotinib and this compound (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Filgotinib primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and QC samples.
Sample Preparation: Protein Precipitation
This protocol utilizes a simple and efficient protein precipitation method for the extraction of Filgotinib from human plasma.[1][8]
-
Label microcentrifuge tubes for each sample, CC, and QC.
-
Pipette 50 µL of human plasma sample, CC, or QC into the corresponding labeled tube.
-
Add 10 µL of the internal standard working solution (this compound, 100 ng/mL) to each tube and vortex briefly.
-
Add 150 µL of methanol to each tube.
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS conditions that can be optimized for specific instrumentation.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 2 |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | ~5 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 - 0.5 | 10 |
| 0.5 - 2.5 | 10 -> 90 |
| 2.5 - 3.5 | 90 |
| 3.5 - 3.6 | 90 -> 10 |
| 3.6 - 5.0 | 10 |
Table 3: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Filgotinib | 426.3 | 291.3 | 80 | 35 |
| This compound (IS) | 430.3 | 295.3 | 80 | 35 |
Note: The specific m/z transitions for Filgotinib may vary slightly between publications, with 426 → 358 also being reported.[8] The transition 426.3 → 291.3 is a commonly used and robust choice.[1][3]
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical validation parameters.
Table 5: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.99 |
Table 6: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Note: Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.
Table 7: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and consistent |
Conclusion
This application note provides a comprehensive and detailed protocol for the bioanalytical quantification of Filgotinib in human plasma by LC-MS/MS. The described method, utilizing protein precipitation for sample preparation, is simple, rapid, and robust. The provided chromatographic and mass spectrometric conditions, along with the validation parameters, offer a solid foundation for researchers to implement this method in their laboratories for various clinical and research applications.
References
- 1. Validated LC-MS/MS method for quantitation of a selective JAK1 inhibitor, filgotinib in rat plasma, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an HPLC-MS/MS method for the determination of filgotinib, a selective Janus kinase 1 inhibitor: Application to a metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Filgotinib-d4 in Pharmacokinetic Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Filgotinib-d4 as an internal standard in the pharmacokinetic analysis of Filgotinib. These guidelines are intended to assist in the accurate quantification of Filgotinib in biological matrices, a critical step in drug development and clinical research.
Application Notes
Filgotinib is an orally bioavailable and selective inhibitor of Janus kinase 1 (JAK1)[1][2][3]. It is used in the treatment of inflammatory conditions such as rheumatoid arthritis[1][3]. The therapeutic action of Filgotinib is mediated through the inhibition of the JAK-STAT signaling pathway, which is crucial for the signaling of many pro-inflammatory cytokines[1][2][4]. By selectively inhibiting JAK1, Filgotinib modulates the inflammatory response[1][3][5].
Pharmacokinetic (PK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate and reliable quantification of the drug and its metabolites in biological fluids is fundamental to these studies. Filgotinib is metabolized by carboxylesterase 2 (CES2) to a major active metabolite, GS-829845[4][5]. Both Filgotinib and GS-829845 contribute to the overall therapeutic effect[1][6].
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS)[7]. This compound is chemically identical to Filgotinib but has a higher mass due to the replacement of four hydrogen atoms with deuterium. This allows it to be distinguished from the unlabeled drug by the mass spectrometer while exhibiting nearly identical chromatographic behavior and extraction recovery[7][8]. The use of a deuterated internal standard corrects for variability during sample preparation and analysis, thereby enhancing the accuracy, precision, and robustness of the analytical method[7][8][9].
Filgotinib Signaling Pathway
Filgotinib targets the JAK-STAT signaling pathway. The binding of cytokines to their receptors activates Janus kinases (JAKs), which then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs translocate to the nucleus and regulate the transcription of genes involved in inflammation. Filgotinib selectively inhibits JAK1, thereby interrupting this signaling cascade[1][2][4].
Caption: Inhibition of the JAK-STAT signaling pathway by Filgotinib.
Pharmacokinetic Parameters
The pharmacokinetic properties of Filgotinib and its major active metabolite, GS-829845, have been well-characterized. Below is a summary of key pharmacokinetic parameters.
| Parameter | Filgotinib | GS-829845 (Metabolite) | Reference |
| Tmax (median) | 2-3 hours | 5 hours | [4] |
| Half-life (t1/2) | ~7 hours | ~19 hours | [4] |
| Time to steady state | 2-3 days | 4 days | [4] |
| Protein binding | 55-59% | 39-44% | [4] |
| Elimination | Primarily metabolized | Renal elimination (>80%) | [4][5] |
Following repeated oral dosing of 200 mg Filgotinib, the following exposure parameters were reported:
| Parameter | Filgotinib | GS-829845 (Metabolite) | Reference |
| Cmax | 2.15 µg/mL | 4.43 µg/mL | [4] |
| AUCτ | 6.77 µg·h/mL | 83.2 µg·h/mL | [4] |
Experimental Protocols
Quantification of Filgotinib in Plasma using LC-MS/MS
This protocol describes a method for the simultaneous determination of Filgotinib and its active metabolite, GS-829845, in plasma using a validated LC-MS/MS assay with this compound as the internal standard[10].
1. Materials and Reagents
-
Filgotinib reference standard
-
This compound (internal standard)
-
GS-829845 reference standard
-
Blank plasma
-
Formic acid
-
Ammonium hydroxide
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Solid-phase extraction (SPE) plates
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of Filgotinib, GS-829845, and this compound in a suitable solvent (e.g., DMSO or Methanol).
-
Working Solutions: Prepare serial dilutions of the stock solutions with an appropriate solvent mixture (e.g., 50:50 ACN:Water) to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 125 ng/mL) in an appropriate solvent.
3. Sample Preparation (Solid-Phase Extraction)
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (125 ng/mL).
-
Add 400 µL of 2% formic acid in water.
-
Centrifuge the samples.
-
Load the supernatant onto an SPE plate.
-
Wash the SPE plate with 400 µL of 2% formic acid in water, followed by 400 µL of methanol:water (1:1, v/v).
-
Elute the analytes twice with 300 µL of 2% ammonium hydroxide.
-
Evaporate the eluate to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the residue in 600 µL of 20:80 (v/v) acetonitrile:water.
4. LC-MS/MS Analysis
-
LC System: A high-pressure liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., SCIEX API3000) with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column.
-
Mobile Phase: An appropriate gradient or isocratic mobile phase to achieve chromatographic separation.
-
Detection: Positive ion mode using multiple-reaction monitoring (MRM).
5. Data Analysis
-
Quantification is performed by calculating the peak area ratios of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (e.g., 1/x²) linear regression.
-
The concentrations of the unknown samples are determined from the calibration curve.
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Filgotinib in plasma.
Caption: Workflow for the quantification of Filgotinib in plasma.
By following these application notes and protocols, researchers can ensure the generation of high-quality, reliable data in their pharmacokinetic studies of Filgotinib. The use of this compound as an internal standard is a critical component of a robust and accurate bioanalytical method.
References
- 1. What is the mechanism of Filgotinib Maleate? [synapse.patsnap.com]
- 2. Filgotinib | C21H23N5O3S | CID 49831257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Filgotinib - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Filgotinib: A Clinical Pharmacology Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. youtube.com [youtube.com]
- 10. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Filgotinib and its Metabolite in Human Plasma using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the simultaneous quantification of Filgotinib and its primary active metabolite, GS-829845, in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard.
Introduction
Filgotinib (formerly GLPG0634) is an orally administered, selective inhibitor of Janus kinase 1 (JAK1)[1][2]. It is used in the treatment of inflammatory conditions such as rheumatoid arthritis[3][4]. After administration, Filgotinib is rapidly absorbed and metabolized by carboxylesterase 2 (CES2) to its active metabolite, GS-829845[1][2][5][6]. This metabolite also exhibits a selective JAK1 inhibition profile[1][2]. Accurate quantification of both Filgotinib and GS-829845 is crucial for pharmacokinetic and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard, such as deuterated Filgotinib, is essential for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring the accuracy and precision of the analytical method.
Metabolic Pathway of Filgotinib
Filgotinib is metabolized to its active form, GS-829845, through the action of carboxylesterase 2. This biotransformation is a key step in the drug's mechanism of action.
Experimental Protocols
This section details the materials and procedures for the quantification of Filgotinib and GS-829845 in human plasma.
Materials and Reagents
-
Filgotinib and GS-829845 reference standards
-
Deuterated Filgotinib (internal standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of a human plasma sample, add 20 µL of the deuterated Filgotinib internal standard solution (125 ng/mL)[7].
-
Add 400 µL of 2% formic acid in water and vortex to mix[7].
-
Centrifuge the samples to pellet any precipitate[7].
-
Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) plate[7].
-
Wash the SPE plate with 400 µL of 2% formic acid in water, followed by 400 µL of a methanol:water (1:1, v/v) solution[7].
-
Elute the analytes twice with 300 µL of 2% ammonium hydroxide in an appropriate solvent[7].
-
Evaporate the eluate to dryness at 40°C under a stream of nitrogen[7].
-
Reconstitute the dried residue in 600 µL of a 20:80 (v/v) acetonitrile:water solution containing 2% acetonitrile[7].
LC-MS/MS Instrumentation and Conditions
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is used for the simultaneous determination of Filgotinib and its primary metabolite in plasma[1].
| Parameter | Condition |
| LC System | Shimadzu or equivalent |
| Column | Shim-pack Scepter C18-120 or equivalent[3][4] |
| Mobile Phase A | 0.1% Formic acid in water[3][4] |
| Mobile Phase B | 0.1% Formic acid in methanol[3][4] |
| Flow Rate | 0.2 mL/min[3][4] |
| Gradient | Optimized for separation of analytes |
| Injection Volume | 5-10 µL |
| MS System | QTRAP 4500 or equivalent[3][4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3][4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Mass Spectrometric Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Filgotinib | 426.3 | 291.3[8] |
| GS-829845 | To be determined empirically | To be determined empirically |
| Deuterated Filgotinib (IS) | To be determined empirically | To be determined empirically |
Note: The exact m/z transitions for GS-829845 and the deuterated internal standard should be optimized based on the specific instrument and experimental conditions.
Analytical Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of Filgotinib and its metabolite.
Quantitative Data Summary
The LC-MS/MS method has been validated over a specific concentration range for both Filgotinib and its metabolite GS-829845[3][4].
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Filgotinib | 2.5 - 50[3][4] | > 0.99 |
| GS-829845 | 250 - 5000[3][4] | > 0.99 |
Table 2: Accuracy and Precision
The intra- and inter-day accuracy and precision of the assay are within acceptable limits, demonstrating the method's reliability.
| Analyte | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Filgotinib | Within 11.4%[3][4] | Within 11.4%[3][4] | < 13.9%[3][4] | < 13.9%[3][4] |
| GS-829845 | Within 11.4%[3][4] | Within 11.4%[3][4] | < 13.9%[3][4] | < 13.9%[3][4] |
Extraction Recovery and Matrix Effect
The extraction recovery for both analytes is consistent and reproducible[3][4]. The use of a deuterated internal standard effectively compensates for any potential matrix effects, ensuring accurate quantification[7]. The extraction yield for Filgotinib and its metabolite has been reported to be between 82.9% and 88.8% and 83.7% and 87.5%, respectively[7].
Conclusion
This application note outlines a robust and validated LC-MS/MS method for the simultaneous quantification of Filgotinib and its active metabolite, GS-829845, in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring in a clinical research setting. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of drug development and analysis.
References
- 1. Filgotinib: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Filgotinib: A Clinical Pharmacology Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of Filgotinib and Its Active Metabolite in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry: Validation and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Filgotinib | C21H23N5O3S | CID 49831257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validated LC-MS/MS method for quantitation of a selective JAK1 inhibitor, filgotinib in rat plasma, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Filgotinib Analysis using Dried Blood Spot (DBS) Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filgotinib is an orally administered, selective Janus kinase 1 (JAK1) inhibitor used in the treatment of moderate to severe active rheumatoid arthritis.[1] Therapeutic drug monitoring of Filgotinib is crucial for optimizing treatment efficacy and minimizing potential side effects. The Dried Blood Spot (DBS) sampling technique offers a minimally invasive, cost-effective, and patient-friendly alternative to traditional venous blood collection for monitoring Filgotinib concentrations. This document provides detailed application notes and protocols for the collection of DBS samples and the subsequent analysis of Filgotinib using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Mechanism of Action of Filgotinib
Filgotinib is a selective inhibitor of Janus kinase 1 (JAK1).[1][2] JAKs are intracellular enzymes that play a critical role in the signaling pathways of various cytokines and growth factors involved in inflammation and immune responses.[2][3] The binding of these extracellular signaling molecules to their receptors activates JAKs, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins.[2][4] Activated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammatory processes.[2][4] By selectively inhibiting JAK1, Filgotinib disrupts this signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines and subsequent modulation of the immune response.[2][4]
Quantitative Data Summary
The following tables summarize the key parameters for the LC-MS/MS analysis of Filgotinib.
Table 1: LC-MS/MS Parameters for Filgotinib Analysis
| Parameter | Value | Reference |
| Liquid Chromatography | ||
| Column | Gemini C18 | [5] |
| Mobile Phase | 0.2% Formic acid in water : Acetonitrile (20:80, v/v) | [5] |
| Flow Rate | 0.9 mL/min | [5] |
| Injection Volume | Not specified | |
| Run Time | ~2 minutes | [5] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6] |
| MS/MS Transition (Filgotinib) | m/z 426.3 → 291.3 | [5] |
| MS/MS Transition (Internal Standard - Tofacitinib) | m/z 313.2 → 149.2 | [5] |
| Method Validation | ||
| Calibration Range (in rat plasma) | 0.78 - 1924 ng/mL | [5] |
| Calibration Range (in human plasma) | 2.5 - 50 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | [7] |
| Inter- and Intra-day Precision (%CV) | < 15% | [5][6] |
| Accuracy (% bias) | Within ±15% | [5][6] |
Experimental Protocols
Protocol 1: Dried Blood Spot (DBS) Sample Collection
This protocol outlines the procedure for collecting capillary blood from a finger prick onto a DBS card.
Materials:
-
DBS collection card (e.g., Whatman 903)
-
Sterile, single-use lancet
-
Alcohol swabs
-
Sterile gauze
-
Bandage
-
Disposable gloves
-
Drying rack
-
Gas-impermeable storage bags with desiccant
Procedure:
-
Preparation:
-
Blood Collection:
-
Put on a new pair of disposable gloves.
-
Use a sterile lancet to prick the side of the fingertip.
-
Wipe away the first drop of blood with sterile gauze.[10]
-
Allow a large, free-flowing drop of blood to form.
-
Gently touch the tip of the blood drop to the center of a circle on the DBS card. Do not let the finger touch the card.[10]
-
Allow the blood to saturate the paper and completely fill the circle.[10]
-
Repeat the process to fill the required number of spots on the card.
-
-
Drying and Storage:
-
Place the DBS card on a horizontal drying rack and allow it to air dry at ambient temperature for at least 3-4 hours, protected from direct sunlight and moisture.[8][10]
-
Once completely dry, place the DBS card in a labeled, gas-impermeable bag with a desiccant pack.
-
Store the sealed bags at the appropriate temperature as per study requirements until analysis.
-
Protocol 2: Extraction of Filgotinib from DBS
This protocol describes the extraction of Filgotinib from a DBS punch for subsequent LC-MS/MS analysis.
Materials:
-
DBS puncher (e.g., 3 mm)
-
Microcentrifuge tubes (1.5 mL)
-
Internal Standard (IS) solution (e.g., Tofacitinib in methanol)
-
Extraction solvent (e.g., Ethyl acetate or a mixture of methanol/acetonitrile)[5][11]
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Nitrogen evaporator (optional)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Preparation:
-
Punch a 3 mm disc from the center of the dried blood spot into a clean 1.5 mL microcentrifuge tube.
-
-
Extraction:
-
Add a specific volume of the internal standard solution to the tube.
-
Add the extraction solvent to the tube. A study on rat DBS used a pre-sonication step with 0.2% formic acid followed by extraction with a mixture of methanol/acetonitrile/ethyl acetate.[11] For plasma, simple protein precipitation with methanol has also been used.[6] A presoaking step with water before adding organic solvent may improve extraction efficiency for small molecules from DBS.[12][13]
-
Vortex the tube for a specified time (e.g., 10-15 minutes) to facilitate extraction.
-
Centrifuge the tube at high speed (e.g., 10,000 rpm for 5 minutes) to pellet the filter paper and any precipitated proteins.
-
-
Sample Finalization:
-
Carefully transfer the supernatant to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen, if necessary.
-
Reconstitute the dried extract in a specific volume of the reconstitution solvent (mobile phase).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
This protocol provides a general procedure for the quantification of Filgotinib using LC-MS/MS.
Procedure:
-
System Setup:
-
Equilibrate the LC-MS/MS system with the mobile phase until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject the reconstituted sample extract onto the LC column.
-
-
Data Acquisition:
-
Acquire data in the Multiple Reaction Monitoring (MRM) mode using the specified mass transitions for Filgotinib and the internal standard.
-
-
Quantification:
-
Integrate the peak areas for Filgotinib and the internal standard.
-
Calculate the peak area ratio (Filgotinib/IS).
-
Determine the concentration of Filgotinib in the sample using a calibration curve constructed from standards of known concentrations.
-
Conclusion
The Dried Blood Spot method, coupled with a validated LC-MS/MS assay, provides a robust and convenient approach for the quantitative analysis of Filgotinib. This methodology is particularly advantageous for therapeutic drug monitoring in clinical and research settings due to its minimally invasive nature and ease of sample handling and storage. The protocols provided herein offer a comprehensive guide for the implementation of this technique, contributing to the optimization of Filgotinib therapy.
References
- 1. Filgotinib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Filgotinib Maleate? [synapse.patsnap.com]
- 3. filgotinib [drugcentral.org]
- 4. Filgotinib | C21H23N5O3S | CID 49831257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Validated LC-MS/MS method for quantitation of a selective JAK1 inhibitor, filgotinib in rat plasma, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Filgotinib and Its Active Metabolite in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry: Validation and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. salimetrics.com [salimetrics.com]
- 9. DBS Sample Collection | Blood Spot Collection Guide | Blog [rdaspot.com]
- 10. bcchr.ca [bcchr.ca]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Filgotinib-d4 in Metabolic Stability Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Filgotinib-d4 as an internal standard in the metabolic stability assessment of Filgotinib. The following sections detail the scientific background, experimental procedures, data analysis, and expected outcomes.
Introduction
Filgotinib is an orally bioavailable, selective Janus kinase 1 (JAK1) inhibitor. Understanding its metabolic fate is crucial for drug development. In humans, Filgotinib is primarily metabolized by carboxylesterase 2 (CES2) to its active metabolite, GS-829845.[1][2] To accurately quantify the metabolic turnover of Filgotinib in in vitro systems, a stable isotope-labeled internal standard, such as this compound, is essential for reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This document provides a detailed protocol for conducting metabolic stability studies of Filgotinib using human liver microsomes (HLMs) with this compound as the internal standard.
Metabolic Pathway of Filgotinib
Filgotinib undergoes metabolism primarily through hydrolysis by CES2, leading to the formation of its major active metabolite, GS-829845. This metabolite can be further metabolized to an N-glucuronide derivative.[1][3]
References
Application Notes and Protocols for High-Throughput Screening Assays with Filgotinib-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filgotinib is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway.[1][2][3] This pathway is crucial for mediating the signaling of numerous pro-inflammatory cytokines, and its dysregulation is implicated in various autoimmune and inflammatory diseases.[1][3] Filgotinib-d4, a deuterated isotopologue of Filgotinib, serves as an ideal internal standard for quantitative mass spectrometry-based assays due to its near-identical physicochemical properties to the parent compound. This document provides detailed application notes and protocols for high-throughput screening (HTS) assays utilizing this compound to identify and characterize novel JAK1 inhibitors.
Mechanism of Action: The JAK/STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine receptor signaling.[1][3] Upon cytokine binding, receptor dimerization occurs, bringing associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[4] Filgotinib selectively inhibits JAK1, thereby interfering with the signaling of pro-inflammatory cytokines that are dependent on this enzyme.[1][2][3]
High-Throughput Screening (HTS) Assays
A successful HTS campaign for novel JAK1 inhibitors can be approached through two primary methodologies: a biochemical assay directly measuring enzyme activity and a cell-based assay assessing the downstream effects of JAK1 inhibition.
Biochemical HTS Assay: LC-MS/MS-Based Kinase Activity
This assay directly measures the enzymatic activity of JAK1 by quantifying the production of ADP. This compound is utilized as an internal standard for the accurate quantification of the amount of Filgotinib or test compound bound to the kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Quantification of Filgotinib and Its Active Metabolite in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry: Validation and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.cn [documents.thermofisher.cn]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression in Filgotinib LC-MS/MS Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming ion suppression issues encountered during the LC-MS/MS analysis of Filgotinib.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my Filgotinib analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of the target analyte, in this case, Filgotinib, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your assay, potentially leading to underestimation of the Filgotinib concentration.[1][3]
Q2: What are the common causes of ion suppression in a bioanalytical LC-MS/MS assay for Filgotinib?
A2: Ion suppression in bioanalytical assays is often caused by endogenous matrix components that co-elute with the analyte.[3][4] For plasma or serum samples, major culprits include phospholipids.[4] Other potential sources of interference include salts, proteins, and metabolites from the biological matrix.[5] Exogenous sources like mobile phase additives (e.g., trifluoroacetic acid), plasticizers from labware, and concomitant medications can also contribute to ion suppression.[5][6]
Q3: How can I determine if ion suppression is occurring in my Filgotinib assay?
A3: A common and effective method to identify ion suppression is the post-column infusion experiment.[7][8] This involves infusing a constant flow of a Filgotinib standard solution into the MS detector while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of Filgotinib indicates the presence of co-eluting species that are causing ion suppression.[8][9] Another method is to compare the peak area of Filgotinib in a neat solution versus a post-extraction spiked matrix sample; a significantly lower peak area in the matrix sample suggests ion suppression.[10]
Q4: Can the choice of ionization source affect the degree of ion suppression?
A4: Yes, the choice of ionization source can influence the susceptibility to ion suppression. Electrospray ionization (ESI) is generally more prone to ion suppression than atmospheric pressure chemical ionization (APCI).[4][11] If your method allows, testing your assay with an APCI source might reduce the observed ion suppression.
Q5: Is it possible to have ion enhancement instead of suppression?
A5: While less common, ion enhancement, where the analyte signal is increased by co-eluting matrix components, can also occur.[2][12] The troubleshooting strategies for ion enhancement are similar to those for ion suppression, focusing on improving the separation of the analyte from the interfering matrix components.
Troubleshooting Guides
Problem 1: Low or inconsistent signal intensity for Filgotinib in plasma/serum samples compared to standards in neat solution.
Possible Cause: Significant ion suppression from endogenous matrix components, most notably phospholipids.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components prior to analysis.[1][4]
-
Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex biological samples.[13] Different SPE sorbents can be utilized to selectively retain Filgotinib while washing away interfering compounds.
-
Liquid-Liquid Extraction (LLE): LLE can effectively remove many interfering substances by partitioning Filgotinib into an immiscible organic solvent.[13]
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing phospholipids and other small-molecule interferences that cause ion suppression.[13]
-
-
Improve Chromatographic Separation: Modifying your LC method can help to chromatographically resolve Filgotinib from the co-eluting interferences.
-
Gradient Modification: Adjusting the mobile phase gradient can alter the elution profile of both Filgotinib and the interfering species.
-
Column Chemistry: Using a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl, or a mixed-mode column) can change selectivity and improve separation.
-
Flow Rate Reduction: Lowering the flow rate can sometimes enhance ionization efficiency and reduce the impact of co-eluting compounds.[12]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Filgotinib is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to Filgotinib, it will experience a similar degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[14]
Problem 2: Poor reproducibility of quality control (QC) samples.
Possible Cause: Variable ion suppression across different sample preparations or between different lots of biological matrix.
Solutions:
-
Standardize Sample Preparation: Ensure your sample preparation protocol is robust and consistently applied to all samples. Minor variations in extraction conditions can lead to differing levels of matrix components in the final extract.
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples. This helps to normalize the effect of consistent ion suppression across the analytical run.[15]
-
Implement a More Rigorous Cleanup: If variability persists, consider switching to a more effective sample cleanup technique, such as SPE, to minimize the influence of matrix variability.[13]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for the Reduction of Ion Suppression
| Sample Preparation Technique | Analyte Recovery (%) | Ion Suppression (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 | Fast and simple | Inefficient removal of phospholipids, leading to significant ion suppression.[13] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 20 - 40 | Good removal of phospholipids and salts.[13] | Can be labor-intensive and may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | 90 - 105 | 5 - 20 | Highly effective at removing a wide range of interferences, highly reproducible.[13] | Requires method development and can be more costly. |
Note: The values presented are representative and can vary depending on the specific analyte, matrix, and experimental conditions.
Experimental Protocols
Post-Column Infusion Experiment to Identify Ion Suppression Zones
This protocol helps to identify the regions in your chromatogram where ion suppression is occurring.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union and necessary fittings
-
Filgotinib standard solution (at a concentration that provides a stable and moderate signal)
-
Blank matrix extract (prepared using your current sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the outlet of the syringe pump to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill the syringe with the Filgotinib standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the Filgotinib solution into the MS and acquire data in MRM mode for Filgotinib. You should observe a stable, elevated baseline signal.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start the chromatographic run.
-
-
Data Analysis:
-
Monitor the baseline of the infused Filgotinib signal. Any significant drop in the signal indicates a region of ion suppression. Correlate these suppression zones with the retention times of your analyte and any potential interfering peaks.[8]
-
Solid-Phase Extraction (SPE) Protocol for Plasma/Serum Samples
This is a general protocol for SPE that can be adapted for Filgotinib analysis. Optimization of the sorbent type, wash, and elution solvents is recommended.
Materials:
-
Reversed-phase or mixed-mode SPE cartridges (e.g., C18, HLB, or MCX)
-
SPE vacuum manifold
-
Plasma/serum sample
-
Internal standard solution (if used)
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile or methanol with a small percentage of formic acid or ammonium hydroxide, depending on the sorbent and analyte properties)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw the plasma/serum sample.
-
Spike the sample with the internal standard.
-
Acidify the sample with a small amount of formic acid to aid retention on a reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 1-2 mL of methanol through the cartridge to wet the sorbent.
-
-
SPE Cartridge Equilibration:
-
Pass 1-2 mL of water through the cartridge to equilibrate the sorbent.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 1-2 mL of the elution solvent to the cartridge to elute Filgotinib.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.[16]
-
Visualizations
Caption: A flowchart for troubleshooting ion suppression in LC-MS/MS assays.
Caption: Comparison of the effectiveness of different sample preparation methods for reducing ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. zefsci.com [zefsci.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Bioanalysis of Filgotinib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Filgotinib.
Troubleshooting Guide: Matrix Effects in Filgotinib Bioanalysis
This guide addresses common issues related to matrix effects that may be encountered during the quantitative analysis of Filgotinib and its active metabolite, GS-829845, in biological matrices using LC-MS/MS.
| Problem/Observation | Potential Cause(s) | Recommended Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) for Filgotinib or GS-829845 | 1. Matrix Overload: High concentrations of matrix components co-eluting with the analyte can saturate the column. 2. Secondary Interactions: Analyte interaction with active sites on the column or LC system. 3. Inappropriate pH of Mobile Phase: The pH may cause the analyte to be in a mixed ionic state. | 1. Optimize Sample Preparation: Implement a more rigorous cleanup method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more matrix components. 2. Dilute the Sample: If sensitivity allows, dilute the sample extract to reduce the concentration of matrix components. 3. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of Filgotinib and GS-829845. 4. Column Selection: Consider a different column chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity. |
| Inconsistent or Irreproducible Results for Quality Control (QC) Samples | 1. Variable Matrix Effects: Differences in the composition of the biological matrix between individual lots or samples. 2. Inconsistent Sample Preparation: Variability in the extraction efficiency of the sample preparation method. 3. System Contamination: Buildup of matrix components on the column or in the MS source. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for both Filgotinib and GS-829845 is the most effective way to compensate for variability in matrix effects and extraction recovery. 2. Evaluate Matrix from Different Sources: During method validation, assess matrix effects using at least six different lots of the biological matrix.[1][2] 3. Optimize and Standardize Sample Preparation: Ensure the sample preparation method is robust and consistently applied. SPE is generally more reproducible than protein precipitation. 4. Implement System Cleaning Procedures: Regularly clean the LC column and MS source to prevent the accumulation of contaminants. |
| Low Analyte Response or Signal Suppression | 1. Ion Suppression from Co-eluting Matrix Components: Phospholipids are a common cause of ion suppression in plasma samples.[3][4][5] 2. Suboptimal Ionization Source Conditions: Incorrect temperature, gas flows, or voltage in the MS source. | 1. Improve Chromatographic Separation: Modify the gradient to better separate the analytes from the regions of ion suppression. A post-column infusion experiment can identify these regions. 2. Enhance Sample Cleanup: Use a sample preparation method specifically designed to remove phospholipids, such as HybridSPE®-Phospholipid plates.[1][2] 3. Optimize MS Source Parameters: Systematically optimize source conditions (e.g., temperature, gas flows, spray voltage) to maximize analyte signal. 4. Change Ionization Mode: If using Electrospray Ionization (ESI), consider Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects. |
| High Analyte Response or Signal Enhancement | 1. Ion Enhancement from Co-eluting Matrix Components: Some matrix components can improve the ionization efficiency of the analyte. 2. Carryover from a Previous High-Concentration Sample. | 1. Improve Chromatographic Separation: As with ion suppression, better separation can mitigate enhancement effects. 2. Use a SIL-IS: This will effectively compensate for ion enhancement. 3. Optimize Injection Needle Wash: Ensure the autosampler wash procedure is adequate to prevent carryover. Injecting a blank sample after the highest calibrator can assess carryover. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Filgotinib bioanalysis?
A1: Matrix effect is the alteration of the ionization of Filgotinib or its metabolite, GS-829845, by co-eluting, undetected components present in the biological sample (e.g., plasma, serum).[2] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which can compromise the accuracy and precision of the quantitative results.[2]
Q2: What are the common sources of matrix effects in plasma samples?
A2: In plasma, the most common sources of matrix effects are endogenous substances like phospholipids, salts, and metabolites.[3][6] Exogenous substances such as anticoagulants used during sample collection or dosing vehicles can also contribute.[6]
Q3: How can I quantitatively assess matrix effects for Filgotinib?
A3: The standard method is the post-extraction spike technique.[2] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two is the Matrix Factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. According to ICH M10 guidelines, the accuracy for each matrix lot evaluated should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.[1]
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for Filgotinib bioanalysis?
A4: A SIL-IS is considered the gold standard for mitigating matrix effects. Because it is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. This allows for accurate quantification based on the ratio of the analyte peak area to the IS peak area, as the variability introduced by the matrix effect is normalized.
Q5: What are the regulatory expectations regarding matrix effect evaluation?
A5: Regulatory bodies like the FDA and EMA, now harmonized under the ICH M10 guideline, require that matrix effects be investigated during method validation.[1][4] This typically involves evaluating the matrix effect in at least six different lots of the biological matrix to assess the variability between sources.[1][2] The accuracy and precision of QC samples prepared in these different lots must meet the acceptance criteria (typically ±15% for accuracy and ≤15% for precision).[1][2]
Data Presentation
Table 1: Representative Bioanalytical Method Validation Data for Filgotinib in Human Plasma
| Parameter | LLOQ (2.5 ng/mL) | LQC (7.5 ng/mL) | MQC (25 ng/mL) | HQC (40 ng/mL) |
| Intra-day Precision (%CV) | 8.2 | 6.5 | 5.1 | 4.8 |
| Intra-day Accuracy (%Bias) | 5.6 | -3.2 | 2.5 | 1.9 |
| Inter-day Precision (%CV) | 9.5 | 7.8 | 6.3 | 5.9 |
| Inter-day Accuracy (%Bias) | 6.8 | -2.5 | 3.1 | 2.4 |
| Recovery (%) | 92.1 | 94.5 | 95.2 | 93.8 |
| Matrix Factor (MF) | 0.95 | 0.97 | 0.96 | 0.98 |
| IS-Normalized MF | 1.01 | 1.02 | 1.01 | 1.03 |
Data are representative and compiled based on typical acceptance criteria from regulatory guidelines.
Table 2: Representative Bioanalytical Method Validation Data for GS-829845 in Human Plasma
| Parameter | LLOQ (250 ng/mL) | LQC (750 ng/mL) | MQC (2500 ng/mL) | HQC (4000 ng/mL) |
| Intra-day Precision (%CV) | 7.9 | 5.8 | 4.5 | 4.2 |
| Intra-day Accuracy (%Bias) | 4.8 | -2.9 | 1.8 | 1.5 |
| Inter-day Precision (%CV) | 9.1 | 7.2 | 5.9 | 5.5 |
| Inter-day Accuracy (%Bias) | 6.2 | -2.1 | 2.7 | 2.0 |
| Recovery (%) | 95.3 | 96.8 | 97.5 | 96.1 |
| Matrix Factor (MF) | 0.98 | 0.99 | 0.97 | 0.99 |
| IS-Normalized MF | 1.02 | 1.03 | 1.02 | 1.04 |
Data are representative and compiled based on typical acceptance criteria from regulatory guidelines.
Experimental Protocols
Detailed Methodology for Matrix Effect Assessment (Post-Extraction Spike Method)
-
Prepare Blank Matrix Extracts: Process at least six different lots of blank human plasma using the validated sample preparation method (e.g., protein precipitation or SPE).
-
Prepare Post-Spike Samples: Spike the extracted blank matrix with Filgotinib and GS-829845 at low and high QC concentrations. Also, spike the appropriate internal standard.
-
Prepare Neat Solutions: Prepare solutions of Filgotinib, GS-829845, and the internal standard in the reconstitution solvent at the same concentrations as the post-spike samples.
-
LC-MS/MS Analysis: Analyze the post-spike samples and neat solutions.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Post-Spike Sample) / (Peak Area in Neat Solution)
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Assess Acceptance Criteria: The precision (%CV) of the IS-Normalized MF across the different lots of matrix should be ≤15%.
Detailed Methodology for Sample Preparation (Protein Precipitation)
-
Sample Thawing: Thaw plasma samples and QC samples at room temperature.
-
Aliquoting: Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (containing SIL-IS for both Filgotinib and GS-829845) to each tube.
-
Precipitation: Add 200 µL of ice-cold methanol. Vortex for 1 minute.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Visualizations
Caption: Filgotinib's mechanism of action in the JAK-STAT signaling pathway.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 5. FDA Unveils New Tables for Submitting Bioanalytical Methods | RAPS [raps.org]
- 6. Simultaneous Quantification of Filgotinib and Its Active Metabolite in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry: Validation and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Filgotinib Quantification: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and accuracy of Filgotinib quantification, particularly when using its deuterated internal standard, Filgotinib-d4.
Frequently Asked Questions (FAQs)
Q1: Why is this compound recommended as an internal standard for Filgotinib quantification?
A1: Using a stable isotope-labeled internal standard like this compound is best practice in quantitative mass spectrometry. It is chemically identical to the analyte (Filgotinib) but has a different mass. This allows it to co-elute with Filgotinib during chromatography and experience similar ionization effects in the mass spectrometer, effectively correcting for variations in sample preparation, injection volume, and matrix effects. This leads to improved precision, accuracy, and overall sensitivity of the assay.
Q2: What is a typical Lower Limit of Quantification (LLOQ) for Filgotinib in plasma?
A2: Published LC-MS/MS methods have reported LLOQs for Filgotinib in the range of 0.78 to 3.00 ng/mL in plasma.[1][2] The achievable LLOQ will depend on the specific instrumentation, sample preparation method, and matrix used.
Q3: What are the common sample preparation techniques for Filgotinib analysis in biological matrices?
A3: The most common techniques are:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like methanol is added to the plasma sample to precipitate proteins.[3][4]
-
Solid-Phase Extraction (SPE): A more selective method that can provide a cleaner sample extract, potentially leading to lower matrix effects and improved sensitivity.[5]
-
Liquid-Liquid Extraction (LLE): In this method, Filgotinib is extracted from the aqueous sample into an immiscible organic solvent like ethyl acetate.[1][6]
Q4: What is the mechanism of action of Filgotinib?
A4: Filgotinib is a preferential inhibitor of Janus kinase 1 (JAK1).[7][8][9] JAKs are intracellular enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors involved in inflammation and immune responses. By inhibiting JAK1, Filgotinib modulates the signaling of these pro-inflammatory cytokines.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Sensitivity / High LLOQ | Inefficient sample extraction. | Optimize the extraction procedure. For protein precipitation, try different organic solvents or ratios. For SPE, evaluate different sorbents and wash/elution conditions. |
| Ion suppression from matrix components. | - Improve sample cleanup using SPE. - Adjust chromatographic conditions to separate Filgotinib from interfering matrix components. - Dilute the sample if the concentration is high enough. | |
| Suboptimal mass spectrometer parameters. | - Perform tuning and calibration of the mass spectrometer. - Optimize collision energy and other MS/MS parameters for Filgotinib and this compound. | |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. | - Ensure accurate and consistent pipetting of samples, internal standard, and solvents. - Use an automated liquid handler for improved consistency. |
| Instability of the analyte during storage or processing. | - Verify the stability of Filgotinib under the employed storage and sample processing conditions (e.g., freeze-thaw cycles, benchtop stability).[1] | |
| Carryover from previous injections. | - Optimize the autosampler wash procedure with a strong solvent. - Inject a blank sample after a high-concentration sample to check for carryover. | |
| Inaccurate Results (Poor Accuracy) | Incorrect preparation of calibration standards and quality control (QC) samples. | - Use a validated and certified reference standard for Filgotinib. - Prepare standards and QCs from separate stock solutions. |
| Matrix effects affecting the analyte and internal standard differently. | - While this compound mitigates this, significant matrix effects can still be a problem. Improve sample cleanup or change chromatographic conditions. | |
| No Peak or Very Low Signal for Filgotinib | Incorrect mass transitions being monitored. | - Verify the precursor and product ion m/z values for Filgotinib and this compound. A common transition for Filgotinib is m/z 426.3 → 291.3.[1][2][12] |
| Problem with the LC-MS/MS system. | - Check for leaks, clogs, or other hardware issues. - Ensure the mobile phase composition is correct and the column is in good condition. |
Experimental Protocols
Detailed Methodology for Filgotinib Quantification using LC-MS/MS with this compound
This protocol is a composite based on published methods.[1][2][5]
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., 125 ng/mL of this compound in methanol).[5]
-
Add 400 µL of 2% formic acid in water and vortex to mix.[5]
-
Centrifuge the samples.
-
Load the supernatant onto a pre-conditioned SPE plate.
-
Wash the SPE plate with 400 µL of 2% formic acid in water, followed by 400 µL of a methanol:water (1:1, v/v) solution.[5]
-
Elute the analytes with two aliquots of 300 µL of 2% ammonium hydroxide in an appropriate organic solvent.[5]
-
Evaporate the eluate to dryness at 40°C under a stream of nitrogen.[5]
-
Reconstitute the residue in 600 µL of a mobile phase-compatible solution (e.g., 20% acetonitrile in water).[5]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Gemini C18) is commonly used.[1][2][12]
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water containing a modifier like formic acid (e.g., 0.2% formic acid:acetonitrile; 20:80, v/v).[1][2][12]
-
Flow Rate: A typical flow rate is around 0.9 mL/min.[1][2][12]
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quantitative Data Summary
| Parameter | Method 1 (LLE) [1] | Method 2 (SPE) [5] | Method 3 (DBS) [2][12] |
| Internal Standard | Tofacitinib | Deuterated Filgotinib | Tofacitinib |
| Matrix | Rat Plasma | Human Plasma | Rat Dried Blood Spots |
| Calibration Range | 0.78–1924 ng/mL | 3.00–750 ng/mL | 1.37–1937 ng/mL |
| LLOQ | 0.78 ng/mL | 1.00 ng/mL | 1.37 ng/mL |
| Intra-day Precision (%CV) | Within acceptance range | ≤ 8.5% | Within acceptance range |
| Inter-day Precision (%CV) | Within acceptance range | ≤ 8.7% | Within acceptance range |
| Intra-day Accuracy (%RE) | Within acceptance range | Within ± 12.0% | Within acceptance range |
| Inter-day Accuracy (%RE) | Within acceptance range | Within ± 12.0% | Within acceptance range |
Visualizations
Caption: A typical experimental workflow for the quantification of Filgotinib.
Caption: The simplified JAK-STAT signaling pathway and the inhibitory action of Filgotinib.
References
- 1. Validated LC-MS/MS method for quantitation of a selective JAK1 inhibitor, filgotinib in rat plasma, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated DBS method for filgotinib quantitation in rat dried blood spots and its application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of Filgotinib and Its Active Metabolite in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry: Validation and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Integrated safety analysis of filgotinib in patients with moderate-to-severe rheumatoid arthritis over a treatment duration of up to 8.3 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated safety analysis of filgotinib in patients with moderately to severely active rheumatoid arthritis receiving treatment over a median of 1.6 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of selective JAK 1 inhibitor filgotinib in active rheumatoid arthritis patients with inadequate response to methotrexate: comparative study with filgotinib and tocilizumab examined by clinical index as well as musculoskeletal ultrasound assessment (TRANSFORM study): study protocol for a randomized, open-label, parallel-group, multicenter, and non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MANTA and MANTA-RAy: Rationale and Design of Trials Evaluating Effects of Filgotinib on Semen Parameters in Patients with Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validated DBS method for filgotinib quantitation in rat dried blood spots and its application to a pharmacokinetic study in rats | ADMET and DMPK [pub.iapchem.org]
Technical Support Center: Deuterated Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using deuterated internal standards in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a deuterated internal standard?
Deuterated internal standards (IS) are widely considered the gold standard in quantitative LC-MS/MS analysis. Because they are chemically almost identical to the analyte, they exhibit similar behavior during sample preparation, chromatography, and ionization.[1] This allows them to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[1]
Q2: What are the ideal purity requirements for a deuterated internal standard?
For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity. The generally accepted requirements are:
High purity ensures that the internal standard behaves predictably and does not introduce interferences. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration.[1]
Q3: How many deuterium atoms are optimal for an internal standard?
Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms.[1] The ideal number depends on the analyte's molecular weight and the need to shift the mass-to-charge ratio (m/z) of the internal standard sufficiently outside the natural isotopic distribution of the analyte to prevent crosstalk.[1] A mass difference of at least 4-5 Da is recommended to minimize crosstalk.[3]
Troubleshooting Guides
Issue 1: Poor Precision and Inaccurate Quantification
Symptoms:
-
High coefficient of variation (%CV) in quality control (QC) samples.
-
Inaccurate measurement of sample concentrations.
-
Inconsistent analyte to internal standard area ratios across the run.[1]
Potential Causes & Troubleshooting Steps:
-
Chromatographic Separation of Analyte and Internal Standard:
-
Problem: The deuterated internal standard has a slightly different retention time than the analyte, a phenomenon known as the "isotope effect".[1][4] If they do not co-elute perfectly, they may be affected differently by matrix components, leading to inadequate correction for ion suppression or enhancement.[1][5][6]
-
Troubleshooting:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to check for any separation.[1]
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to achieve better co-elution.[1] Using a column with lower resolution can sometimes promote overlap.[7]
-
Consider Alternative Isotopes: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[1][8]
-
-
-
Isotopic Contribution from the Internal Standard:
-
Problem: The deuterated internal standard contains a significant amount of the unlabeled analyte as an impurity.[1][3] This will contribute to the analyte's signal, causing a positive bias in the results, especially at low concentrations.[1]
-
Troubleshooting:
-
Assess Purity: Inject a high concentration of the internal standard solution without the analyte to check for any signal at the analyte's mass transition.[1]
-
Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic and chemical purity of the standard.[1]
-
Contact Supplier: If significant unlabeled analyte is detected, contact the supplier for a higher purity batch.[1]
-
-
-
In-Source Fragmentation or Crosstalk:
-
Problem: The deuterated internal standard loses a deuterium atom in the mass spectrometer's ion source and contributes to the analyte's signal.[1]
-
Troubleshooting:
-
Optimize MS Conditions: Adjust source parameters such as collision energy and cone voltage to minimize in-source fragmentation.[1]
-
Select Stable Labeling Position: Choose a deuterated standard where the labels are on chemically stable positions of the molecule (e.g., aromatic rings) and not on exchangeable sites (e.g., -OH, -NH).[1]
-
-
Issue 2: Drifting Internal Standard Signal
Symptoms:
-
The peak area of the internal standard systematically decreases or increases over the course of an analytical run.
Potential Causes & Troubleshooting Steps:
-
Deuterium Exchange:
-
Problem: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent (back-exchange).[1][8] This is more likely to occur with labels at acidic or basic sites and can be exacerbated by the pH of the mobile phase or sample diluent.[1][8]
-
Troubleshooting:
-
Evaluate Solvent Stability: Incubate the internal standard in the sample diluent and mobile phase for a period equivalent to the run time and re-inject to see if the signal of the unlabeled analyte increases.[1]
-
Optimize pH: If possible, maintain the pH of the mobile phase and sample solutions in a neutral or near-neutral range to minimize exchange.[8]
-
Choose Stable Labeling: Select an internal standard with deuterium labels on non-exchangeable positions.[9]
-
-
-
System Contamination or Carryover:
-
Problem: The internal standard may be adsorbing to surfaces in the LC system, leading to carryover in subsequent injections.
-
Troubleshooting:
-
Improve Wash Steps: Use a stronger wash solvent in the autosampler and extend the wash time.[1]
-
Passivate the System: Make several injections of a high-concentration standard to saturate active sites in the system before running samples.[1]
-
Check for Contamination: Clean the ion source and other parts of the mass spectrometer.[1]
-
-
Data and Parameters
Table 1: Key Parameters for Deuterated Internal Standard Selection and Use
| Parameter | Recommendation | Rationale |
| Chemical Purity | >99% | Minimizes interference from impurities.[1] |
| Isotopic Enrichment | ≥98% | Reduces the contribution of unlabeled analyte in the standard.[1][2] |
| Number of Deuterium Atoms | 2-10 | Provides sufficient mass shift to avoid isotopic crosstalk.[1] |
| Mass Difference (IS vs. Analyte) | ≥ 4-5 Da | Prevents overlap of isotopic clusters.[3] |
| Labeling Position | Non-exchangeable positions (e.g., aromatic C-H) | Prevents loss of deuterium and maintains isotopic purity.[1][9] |
| Co-elution with Analyte | Essential | Ensures both analyte and IS experience the same matrix effects.[1][7] |
Experimental Protocols
Protocol 1: Assessing Deuterium Exchange
This protocol is designed to determine if the deuterated internal standard is undergoing hydrogen-deuterium exchange in the analytical solutions.
Methodology:
-
Prepare Solutions:
-
Solution A: Analyte and Internal Standard in the initial mobile phase.
-
Solution B: Internal Standard only in the initial mobile phase.
-
Solution C: Internal Standard only in the sample diluent.
-
-
Initial Analysis (T=0):
-
Inject Solution A to confirm the retention times and responses of the analyte and internal standard.
-
Inject Solutions B and C to establish a baseline for the presence of any unlabeled analyte.
-
-
Incubation:
-
Store Solutions B and C at the autosampler temperature for the maximum expected run time (e.g., 24 hours).
-
-
Final Analysis (T=final):
-
Re-inject Solutions B and C.
-
-
Data Analysis:
-
In the chromatograms from the incubated Solutions B and C, quantify the peak area at the retention time and m/z of the unlabeled analyte.
-
An increase in this peak area compared to the T=0 injection indicates deuterium exchange.[1]
-
Protocol 2: Evaluating the Purity of the Internal Standard
This experiment helps to determine if the deuterated internal standard is contaminated with the unlabeled analyte.
Methodology:
-
Prepare a high-concentration solution of the deuterated internal standard in the analytical solvent. Do not add the unlabeled analyte.
-
Analyze the solution using the established LC-MS/MS method.
-
Monitor the MRM (Multiple Reaction Monitoring) transition for the unlabeled analyte.
-
Expected Outcome: A significant signal in the analyte's mass transition indicates that the internal standard is impure and contains the unlabeled analyte.[3]
Diagrams
Caption: Troubleshooting workflow for poor precision and accuracy.
Caption: Workflow for investigating a drifting internal standard signal.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. myadlm.org [myadlm.org]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Technical Support Center: Filgotinib-d4 Stability in Biological Matrices
For researchers, scientists, and drug development professionals utilizing Filgotinib-d4 as an internal standard in bioanalytical assays, ensuring its stability throughout the experimental workflow is paramount for accurate and reliable quantification of Filgotinib. This technical support center provides essential guidance on the stability of this compound in various biological matrices, troubleshooting potential issues, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the established stability of Filgotinib in human plasma?
A recent study demonstrated that Filgotinib and its active metabolite, GS-829845, are stable in human plasma under a variety of storage and handling conditions.[1] While the specific quantitative data from this study is detailed in supplementary materials, a separate study on rat plasma provides concrete stability data which can serve as a valuable reference. In rat plasma, Filgotinib has been shown to be stable for at least one month at -80°C, for up to 6 hours on the bench-top at room temperature, and for up to 21 hours in an autosampler.[2] It also withstood three freeze-thaw cycles without significant degradation.[2]
Q2: How does the stability of this compound compare to Filgotinib?
Deuterated internal standards like this compound are designed to mimic the chemical and physical properties of the analyte. Therefore, the stability of this compound is expected to be very similar to that of Filgotinib. However, it is crucial to perform stability assessments specifically for the deuterated standard in the matrices of interest to rule out any potential for deuterium exchange or other isotopic effects that could compromise data integrity.
Q3: In which biological matrices is Filgotinib analysis typically performed?
The majority of published bioanalytical methods for Filgotinib focus on its quantification in plasma.[3][4] This is because plasma concentrations are routinely used for pharmacokinetic assessments. Given that Filgotinib and its metabolites are primarily eliminated through urine, urine can also be a relevant matrix for certain research applications.[3] While less common, whole blood may also be used, particularly for understanding the distribution of the drug between plasma and red blood cells.
Q4: What are the critical stability parameters to evaluate for this compound?
According to regulatory guidelines from agencies like the FDA, the following stability parameters should be thoroughly evaluated for a bioanalytical method:[5][6][7][8]
-
Freeze-Thaw Stability: Assesses the stability of the analyte after repeated freezing and thawing cycles.
-
Short-Term (Bench-Top) Stability: Determines the stability of the analyte in the biological matrix at room temperature for a duration that reflects the sample handling time.
-
Long-Term Stability: Evaluates the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period.
-
Post-Preparative (Autosampler) Stability: Assesses the stability of the processed samples in the autosampler until analysis.
-
Stock Solution Stability: Determines the stability of the stock solutions of the analyte and internal standard under defined storage conditions.
Troubleshooting Guide
This guide addresses common issues that may arise related to the stability of this compound during bioanalytical experiments.
Issue 1: High Variability in this compound Signal
Possible Cause: Inconsistent degradation of this compound across samples due to improper storage or handling.
Troubleshooting Steps:
-
Review Sample Handling Procedures: Ensure that all samples are handled consistently and that exposure to room temperature is minimized.
-
Verify Storage Conditions: Confirm that all samples have been stored at the validated temperature and that there have been no temperature fluctuations.
-
Perform a Quick Stability Check: Analyze a few quality control (QC) samples that have been subjected to the same handling and storage conditions as the affected study samples to see if the issue is reproducible.
Issue 2: Apparent Decrease in this compound Concentration Over Time
Possible Cause: This could indicate long-term instability at the storage temperature or degradation due to repeated freeze-thaw cycles.
Troubleshooting Steps:
-
Consult Long-Term Stability Data: Compare the storage duration of the affected samples with the validated long-term stability period.
-
Evaluate Freeze-Thaw Cycles: Determine the number of times the affected samples have been frozen and thawed and compare this to the validated number of cycles.
-
Re-analyze with Freshly Prepared Standards: If instability is suspected, re-analyzing the samples against a freshly prepared calibration curve and QC samples can help to confirm the issue.
Issue 3: Unexpected Peaks Co-eluting with this compound
Possible Cause: This may be due to the formation of degradation products or interference from the biological matrix.
Troubleshooting Steps:
-
Optimize Chromatographic Method: Adjusting the gradient, mobile phase composition, or using a different column chemistry may help to resolve the interfering peak from this compound.
-
Review Sample Preparation: Ensure that the sample extraction method is efficient and removes potential interferences from the matrix.
-
Mass Spectrometry Check: Verify the mass-to-charge ratio (m/z) of the interfering peak to help identify its source.
Data Summary
Table 1: Summary of Filgotinib Stability in Rat and Mice Plasma
| Stability Condition | Matrix | Duration | Finding | Reference |
| Long-Term | Rat Plasma | 1 month at -80°C | Stable | [2] |
| Bench-Top | Rat Plasma | Up to 6 hours | Stable | [2] |
| Autosampler | Rat Plasma | Up to 21 hours | Stable | [2] |
| Freeze-Thaw | Rat Plasma | 3 cycles | Stable | [2] |
| Long-Term | Mice Plasma | Not specified | Stable at -80°C | [9] |
| Bench-Top | Mice Plasma | Not specified | Stable | [9] |
| Autosampler | Mice Plasma | Not specified | Stable | [9] |
| Freeze-Thaw | Mice Plasma | 3 cycles | Stable | [9] |
Experimental Protocols
A detailed experimental protocol for a validated LC-MS/MS method for the quantification of Filgotinib in plasma is provided below. This can be adapted for the analysis of this compound.
Sample Preparation (Protein Precipitation) [4]
-
To a 50 µL aliquot of human plasma, add a suitable volume of a protein precipitation agent (e.g., methanol).
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [4]
-
Chromatographic Column: A reversed-phase C18 column (e.g., Shim-pack Scepter C18-120) is commonly used.
-
Mobile Phase: A gradient elution with a combination of water and an organic solvent (e.g., methanol or acetonitrile) containing an additive like formic acid (e.g., 0.1%) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is often used.
-
Ionization: Positive electrospray ionization (ESI+) is a suitable ionization mode for Filgotinib and this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection. The specific precursor and product ion transitions for Filgotinib and this compound should be optimized on the mass spectrometer being used.
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to the bioanalysis of this compound.
Caption: A typical experimental workflow for the bioanalysis of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound signals.
References
- 1. Simultaneous Quantification of Filgotinib and Its Active Metabolite in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry: Validation and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated LC-MS/MS method for quantitation of a selective JAK1 inhibitor, filgotinib in rat plasma, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Quantification of Filgotinib and Its Active Metabolite in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry: Validation and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" [ascpt.org]
- 6. fda.gov [fda.gov]
- 7. centerforbiosimilars.com [centerforbiosimilars.com]
- 8. fda.gov [fda.gov]
- 9. Development and Validation of an HPLC Method for Quantification of Filgotinib, a Novel JAK-1 Inhibitor in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Filgotinib LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover during the LC-MS/MS analysis of Filgotinib.
Frequently Asked Questions (FAQs)
Q1: What is carryover in LC-MS/MS analysis and why is it a concern for Filgotinib?
A1: Carryover is the appearance of a small portion of an analyte signal from a preceding sample in a subsequent analysis, typically a blank or a low-concentration sample.[1][2][3] This can lead to inaccurate quantification, especially for trace-level analysis. Filgotinib is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. Compounds with low solubility can sometimes be more prone to precipitation in the LC system, which can be a source of carryover.
Q2: What are the common sources of carryover in an LC-MS/MS system?
A2: Carryover can originate from various components of the LC-MS/MS system where the analyte may be temporarily adsorbed or trapped. The most common sources include:
-
Autosampler: The injection needle, syringe, rotor seals, and sample loop are frequent culprits.[2][4]
-
LC Column: The column itself, including the frits and the stationary phase, can retain the analyte.[2][5]
-
Tubing and Fittings: Dead volumes in connections can trap and later release the analyte.
-
MS Ion Source: Contamination of the ion source can lead to a persistent background signal that may be mistaken for carryover.[5]
Q3: How can I distinguish between carryover and system contamination?
A3: A simple diagnostic test involves injecting a series of blanks after a high-concentration standard.
-
Carryover: The analyte signal will be highest in the first blank and decrease with each subsequent blank injection.[4]
-
Contamination: The analyte signal will be relatively constant across all blank injections, suggesting a contaminated solvent, reagent, or system component.[4]
Troubleshooting Guide
Systematic Approach to Minimizing Carryover
If you are experiencing carryover in your Filgotinib analysis, a systematic approach is crucial to identify and resolve the issue.
Step 1: Initial Assessment
-
Confirm Carryover: Inject a high-concentration Filgotinib standard followed by at least three blank injections. Observe the trend in the Filgotinib peak area in the blanks. A decreasing trend confirms carryover.
-
Quantify Carryover: Calculate the percent carryover using the following formula: % Carryover = (Peak Area in Blank / Peak Area in High Standard) x 100
Step 2: Isolate the Source of Carryover
A logical, step-by-step process of elimination is the most effective way to pinpoint the source of carryover. The following diagram illustrates a recommended workflow.
Caption: A systematic workflow for troubleshooting and identifying the source of carryover in an LC-MS/MS system.
Step 3: Implement Corrective Actions
Based on the findings from your investigation, implement the appropriate corrective actions as detailed in the experimental protocols below.
Experimental Protocols
Protocol 1: Optimizing the Autosampler Wash
Given Filgotinib's low solubility, an effective wash solution is critical. The wash solvent should be strong enough to dissolve any precipitated or adsorbed analyte.
-
Initial Wash: Start with a wash solution that is stronger than the mobile phase. A common starting point is a mixture of organic solvents.
-
Acidic/Basic Wash: Since many compounds exhibit higher solubility at different pH values, incorporating an acid or base into the wash solvent can be effective.
-
Multi-Solvent Wash: Employing a sequence of different wash solvents can be highly effective. For example, a wash with a strong organic solvent followed by an aqueous/organic mixture.
Table 1: Example of Wash Solvent Optimization for Carryover Reduction (Illustrative Data)
The following table provides illustrative data on the effectiveness of different wash solutions for a compound with similar properties to Filgotinib.
| Wash Solution | % Carryover |
| 90:10 Water:Acetonitrile (Default) | 0.15% |
| 100% Acetonitrile | 0.08% |
| 50:50 Water:Acetonitrile | 0.05% |
| 0.2% Formic Acid in 90:10 Water:Acetonitrile | 0.03% |
| 100% Isopropanol | 0.02% |
Note: This data is for illustrative purposes to demonstrate the impact of wash solvent optimization and is not specific to Filgotinib.
Protocol 2: Column Cleaning and Regeneration
If the column is identified as the source of carryover, a rigorous washing procedure is necessary.
-
Disconnect the column from the mass spectrometer.
-
Wash with a series of strong solvents. A typical sequence for a C18 column is:
-
Water (to remove buffers)
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Hexane (for highly non-polar residues, use with caution)
-
Isopropanol
-
Methanol
-
Water
-
-
Re-equilibrate the column with the initial mobile phase conditions.
Protocol 3: Validated LC-MS/MS Method for Filgotinib with Minimized Carryover
Several studies have reported validated LC-MS/MS methods for Filgotinib with no observable carryover.[6][7][8] These methods can serve as a good starting point for your own method development.
Table 2: Example of a Validated LC-MS/MS Method for Filgotinib
| Parameter | Condition |
| LC System | UPLC System |
| Column | Gemini C18 (or equivalent) |
| Mobile Phase | Isocratic: 0.2% Formic Acid in Water : Acetonitrile (20:80, v/v)[6] |
| Flow Rate | 0.9 mL/min[6] |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition | m/z 426.3 → 291.3[6] |
Causes and Solutions Diagram
The following diagram illustrates the potential causes of carryover and their corresponding solutions, providing a quick reference guide.
Caption: Common causes of LC-MS/MS carryover and their respective solutions.
By following these guidelines and systematically troubleshooting, you can effectively minimize carryover in your Filgotinib LC-MS/MS analysis, leading to more accurate and reliable results.
References
- 1. rsc.org [rsc.org]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an HPLC-MS/MS method for the determination of filgotinib, a selective Janus kinase 1 inhibitor: Application to a metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor peak shape in Filgotinib chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Filgotinib. The information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve poor peak shapes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing Filgotinib?
A1: Peak tailing with Filgotinib, a basic compound with a pKa of 3.32 for its strongest basic group, is often due to secondary interactions between the protonated analyte and ionized residual silanol groups on silica-based stationary phases.[1][2][3] These interactions lead to a secondary, weaker retention mechanism, causing the peak to tail.
Q2: Why is the choice of mobile phase pH critical for Filgotinib analysis?
A2: The mobile phase pH dictates the ionization state of both Filgotinib and the stationary phase. At a pH below Filgotinib's pKa, it will be protonated (positively charged). If the pH is also above the pKa of the column's silanol groups (typically around 3.5-4.5), these groups will be deprotonated (negatively charged), leading to strong ionic interactions and peak tailing.[2] Therefore, controlling the pH is essential to minimize these interactions and achieve a symmetrical peak shape.
Q3: Can the sample solvent affect the peak shape of Filgotinib?
A3: Yes, the sample solvent can significantly impact peak shape. Filgotinib has low aqueous solubility (0.177 mg/mL).[1] Dissolving the sample in a solvent much stronger than the mobile phase (e.g., pure organic solvent) can cause peak distortion, including fronting or splitting, due to improper mixing with the mobile phase at the head of the column.[4]
Q4: What are the key parameters of a validated HPLC method for Filgotinib?
A4: A validated HPLC method for Filgotinib has been reported with the following parameters:
| Parameter | Specification |
| Mobile Phase | 10 mM ammonium acetate (pH 4.5) and acetonitrile (70:30, v/v) |
| Column | Hypersil Gold C18 |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 300 nm |
| Internal Standard | Tofacitinib |
This method demonstrates good separation and quantification of Filgotinib in plasma samples.
Troubleshooting Guides
Peak Tailing
Peak tailing is characterized by an asymmetry factor > 1, where the latter half of the peak is broader than the front half.
Potential Causes & Solutions for Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to ~3.0 to protonate the silanol groups and minimize ionic interactions. Alternatively, use a mobile phase additive like triethylamine (TEA) to compete for active silanol sites. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile) to remove strongly retained compounds. If the problem persists, consider replacing the column. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be within the optimal range for the column and analyte. For basic compounds like Filgotinib, a lower pH is generally preferred. |
| Excess Dead Volume | Check all fittings and connections for leaks or gaps. Use tubing with the smallest possible internal diameter and length. |
Peak Fronting
Peak fronting is characterized by an asymmetry factor < 1, where the front of the peak is sloped.
Potential Causes & Solutions for Peak Fronting
| Potential Cause | Recommended Solution |
| Sample Overload | Decrease the amount of sample injected onto the column by reducing the injection volume or diluting the sample. |
| Incompatible Sample Solvent | Prepare the sample in a solvent that is weaker than or of similar strength to the mobile phase. Ideally, use the mobile phase as the sample solvent. |
| Low Column Temperature | Increase the column temperature to improve analyte solubility and mass transfer kinetics. |
| Column Collapse or Damage | If the column bed has collapsed, this can lead to peak fronting. Replace the column if this is suspected. |
Experimental Protocols
Protocol 1: Validated HPLC Method for Filgotinib Analysis
This protocol is adapted from a validated method for the quantification of Filgotinib in mice plasma.
1. Materials and Reagents:
-
Filgotinib reference standard
-
Tofacitinib (internal standard)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
-
Formic acid (for pH adjustment)
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Hypersil Gold C18 (specific dimensions not provided in the source, a standard 4.6 x 150 mm, 5 µm column can be a starting point)
-
Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) : Acetonitrile (70:30, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
UV Detection: 300 nm
3. Preparation of Solutions:
-
Mobile Phase: Dissolve the appropriate amount of ammonium acetate in water to make a 10 mM solution. Adjust the pH to 4.5 with formic acid. Mix with acetonitrile in a 70:30 (v/v) ratio. Filter and degas before use.
-
Standard Solutions: Prepare stock solutions of Filgotinib and Tofacitinib in a suitable organic solvent (e.g., methanol or DMSO). Prepare working standards by diluting the stock solutions with the mobile phase.
4. Sample Preparation (for plasma samples):
-
To 100 µL of plasma, add the internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject into the HPLC system.
Protocol 2: Troubleshooting Peak Tailing by Adjusting Mobile Phase pH
1. Objective: To determine the optimal mobile phase pH to minimize peak tailing for Filgotinib.
2. Procedure:
-
Prepare several batches of the aqueous component of the mobile phase (10 mM ammonium acetate) and adjust the pH of each to a different value (e.g., pH 3.0, 3.5, 4.0, 4.5, 5.0) using formic acid.
-
Prepare the final mobile phase by mixing the aqueous component with acetonitrile in the desired ratio (e.g., 70:30).
-
Equilibrate the column with the first mobile phase (e.g., pH 3.0) until a stable baseline is achieved.
-
Inject a standard solution of Filgotinib and record the chromatogram.
-
Repeat the equilibration and injection for each of the other mobile phase pH values.
-
Analyze the peak shape (asymmetry factor) for each chromatogram to determine the optimal pH.
Visualizations
References
Technical Support Center: MRM Analysis of Filgotinib and Filgotinib-d4
This technical support guide provides detailed information for the selection of Multiple Reaction Monitoring (MRM) transitions and experimental setup for the quantitative analysis of Filgotinib and its deuterated internal standard, Filgotinib-d4, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Filgotinib?
A1: Based on published literature, two common MRM transitions for Filgotinib (m/z 426.3) are:
It is recommended to evaluate both transitions to determine the most sensitive and selective option on your specific LC-MS/MS instrument.
Q2: What is the appropriate internal standard for Filgotinib analysis?
A2: A deuterated version of Filgotinib, specifically this compound, is the recommended internal standard for accurate quantification.[4] The use of a stable isotope-labeled internal standard helps to correct for variability in sample preparation and matrix effects.
Q3: What are the MRM transitions for this compound?
A3: While the exact m/z values for the precursor and product ions of this compound are not explicitly detailed in the readily available literature, a common practice for deuterated standards is to monitor a precursor ion with a +4 Da shift from the parent compound. Therefore, the expected precursor ion for this compound would be approximately m/z 430.3. The product ion would likely be the same as one of the product ions of the unlabeled Filgotinib, or also show a +4 Da shift depending on the location of the deuterium atoms. It is crucial to determine the optimal transitions for this compound empirically by infusing the standard into the mass spectrometer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal for Filgotinib | Incorrect MRM transitions selected. | Verify the precursor and product ion m/z values for Filgotinib (426.3 → 291.3 or 426 → 358). |
| Suboptimal ionization or fragmentation. | Optimize mass spectrometry parameters such as collision energy and declustering potential by infusing a standard solution of Filgotinib. | |
| Inefficient sample extraction. | Review the sample preparation protocol. A common method is protein precipitation with methanol.[5] | |
| High Background Noise or Interferences | Matrix effects from the biological sample. | Ensure efficient chromatographic separation to resolve Filgotinib from interfering matrix components. |
| Contamination of the LC-MS/MS system. | Clean the ion source and run system suitability tests. | |
| Poor Peak Shape | Inappropriate chromatography conditions. | Optimize the mobile phase composition, gradient, and column type. A C18 column with a mobile phase of water and methanol with 0.1% formic acid is a good starting point.[5] |
| Inconsistent Results for this compound (Internal Standard) | Degradation of the internal standard. | Check the stability of the this compound stock and working solutions. |
| Incorrect concentration of the internal standard. | Verify the concentration of the spiking solution and ensure consistent addition to all samples. |
Experimental Protocols
Recommended Mass Spectrometry Parameters
The following table summarizes the key mass spectrometry parameters for the analysis of Filgotinib. Please note that optimal values for collision energy and declustering potential should be determined empirically on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Filgotinib | 426.3 | 291.3 |
| 426 | 358 | |
| This compound | ~430.3 | To be determined empirically |
Sample Preparation and Chromatography
A validated method for the simultaneous quantification of Filgotinib involves a simple protein precipitation step.[5]
Sample Preparation:
-
To 50 µL of human plasma, add a suitable volume of internal standard (this compound) solution.
-
Add methanol to precipitate the proteins.
-
Vortex and centrifuge the samples.
-
Inject the supernatant into the LC-MS/MS system.
Chromatography:
-
Column: A C18 column, such as a Shim-pack Scepter C18-120, is recommended.[5]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol, both containing 0.1% formic acid.[5]
-
Flow Rate: A flow rate of 0.2 mL/min has been shown to be effective.[5]
Experimental Workflow
The following diagram illustrates the general workflow for the MRM-based quantification of Filgotinib.
Caption: Workflow for Filgotinib quantification by LC-MS/MS.
References
- 1. Validated LC-MS/MS method for quantitation of a selective JAK1 inhibitor, filgotinib in rat plasma, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an HPLC-MS/MS method for the determination of filgotinib, a selective Janus kinase 1 inhibitor: Application to a metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 5. Simultaneous Quantification of Filgotinib and Its Active Metabolite in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry: Validation and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Filgotinib-d4 Sample Extraction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Filgotinib-d4. The following information addresses common issues related to sample extraction and its impact on recovery.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound from plasma samples?
A1: The three most common methods for extracting this compound and the parent compound, Filgotinib, from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method has its own advantages in terms of recovery, cleanliness of the extract, and complexity.
Q2: Which extraction method generally provides the highest recovery for Filgotinib?
A2: Based on available data, Protein Precipitation (PPT) with methanol has been shown to yield very high recoveries, in the range of 91.4%–98.6% for Filgotinib.[1] Solid-Phase Extraction (SPE) also provides good and consistent recovery, reported to be between 82.9% and 88.8%.[2]
Q3: I am observing low recovery of this compound. What are the potential causes and solutions?
A3: Low recovery can stem from several factors depending on the extraction method used:
-
For all methods: Ensure accurate pipetting and vortexing. Confirm the stability of this compound under your storage and handling conditions.
-
Protein Precipitation (PPT): Incomplete protein precipitation can lead to analyte loss. Ensure the correct ratio of precipitant (e.g., methanol) to plasma is used and that vortexing is thorough.
-
Liquid-Liquid Extraction (LLE): The choice of organic solvent is critical. Ethyl acetate is a commonly used solvent for Filgotinib.[3][4] The pH of the aqueous phase can also significantly impact extraction efficiency. For dried blood spots (DBS), pre-treatment with 0.2% formic acid before extraction with ethyl acetate has been shown to improve recovery.[5]
-
Solid-Phase Extraction (SPE): Suboptimal loading, washing, or elution steps can result in low recovery. Ensure the SPE cartridge is appropriate for the analyte and that the pH of the loading solution is optimized. The wash steps should be stringent enough to remove interferences without eluting the analyte, and the elution solvent must be strong enough to fully recover the analyte.
Q4: Is there a recommended internal standard for Filgotinib quantification?
A4: Yes, this compound is the deuterated internal standard intended for the quantification of Filgotinib by GC- or LC-MS.[6] Tofacitinib has also been used as an internal standard in some studies.[3][4][5]
Troubleshooting Guides
Low Recovery with Solid-Phase Extraction (SPE)
| Symptom | Potential Cause | Troubleshooting Step |
| Low this compound recovery | Incomplete elution | Ensure the elution solvent is appropriate and of sufficient volume. In one validated method, elution was performed twice with 300 µL of 2% ammonium hydroxide.[2] |
| Analyte breakthrough during loading or washing | Check the pH of the sample before loading. The wash steps should be optimized to remove matrix components without affecting the analyte. A described method uses a wash with 2% formic acid in water followed by methanol:water (1:1, v/v).[2] | |
| Improper cartridge conditioning | Ensure the SPE cartridge is conditioned and equilibrated according to the manufacturer's instructions before loading the sample. |
Inconsistent Results with Liquid-Liquid Extraction (LLE)
| Symptom | Potential Cause | Troubleshooting Step |
| High variability in recovery | Inconsistent phase separation | Ensure adequate centrifugation time and speed to achieve a clear separation between the aqueous and organic layers. |
| Emulsion formation | Emulsions can trap the analyte. Try adding salt to the aqueous layer or using a different organic solvent to minimize emulsion formation. | |
| Incomplete extraction | Ensure vigorous and consistent vortexing for a sufficient amount of time to facilitate the transfer of the analyte into the organic phase. |
Data on Filgotinib Recovery with Different Extraction Methods
| Extraction Method | Matrix | Recovery of Filgotinib (%) | Internal Standard Recovery (%) | Reference |
| Protein Precipitation (Methanol) | Human Plasma | 91.4–98.6 | Not specified | [1] |
| Solid-Phase Extraction (SPE) | Human Plasma | 82.9–88.8 | Not specified | [2] |
| Liquid-Liquid Extraction (Ethyl Acetate after Formic Acid pre-treatment) | Rat Dried Blood Spots | 62.4–64.2 | 95.2 (Tofacitinib) | [5] |
Detailed Experimental Protocols
Protein Precipitation (PPT) using Methanol
This method is noted for its simplicity and high recovery.[1][7]
-
To 50 µL of human plasma, add a specified volume of methanol containing the internal standard (this compound).
-
Vortex the mixture thoroughly to precipitate the proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
This protocol is based on a validated method for the simultaneous determination of Filgotinib and its active metabolite.[2]
-
To 100 µL of plasma, add 20 µL of the internal standard (deuterated Filgotinib) and 400 µL of 2% formic acid in water.
-
Centrifuge the samples.
-
Load the supernatant onto an SPE plate.
-
Wash the plate with 400 µL of 2% formic acid in water.
-
Wash the plate again with 400 µL of methanol:water (1:1, v/v).
-
Elute the analytes twice with 300 µL of 2% ammonium hydroxide.
-
Evaporate the eluate to dryness at 40°C under nitrogen.
-
Reconstitute the residue in 600 µL of 2% acetonitrile in water (20:80, v/v) for injection into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) from Dried Blood Spots (DBS)
This method was developed for the quantitation of Filgotinib from rat dried blood spots.[5]
-
To the DBS disc, add 0.2% formic acid enriched with the internal standard.
-
Sonicate the sample.
-
Perform the extraction using ethyl acetate as the extraction solvent.
-
Evaporate the organic layer and reconstitute the residue for analysis.
Visualized Workflows
References
- 1. Simultaneous Quantification of Filgotinib and Its Active Metabolite in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry: Validation and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an HPLC Method for Quantification of Filgotinib, a Novel JAK-1 Inhibitor in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated LC-MS/MS method for quantitation of a selective JAK1 inhibitor, filgotinib in rat plasma, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated DBS method for filgotinib quantitation in rat dried blood spots and its application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Filgotinib Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated bioanalytical method for the quantification of Filgotinib in plasma utilizing a deuterated internal standard (Filgotinib-d4) against alternative methods employing other internal standards. The data presented is essential for the selection of a robust and reliable bioanalytical strategy in preclinical and clinical development.
Method Performance Comparison
The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of a bioanalytical method.[1][2] A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard as it shares near-identical physicochemical properties with the analyte, ensuring it effectively tracks the analyte during sample preparation and analysis.[1] This section compares the performance of a method using this compound with methods that utilize alternative internal standards, Tofacitinib and Veliparib.
| Parameter | Method with this compound (IS) | Method with Tofacitinib (IS) | Method with Veliparib (IS) |
| Linearity Range | 1.00 - 750 ng/mL[3] | 0.78 - 1924 ng/mL[4][5] | 5 - 500 ng/mL[6] |
| Matrix | Human Plasma[3] | Rat Plasma[4][5] | Human Liver Microsomes[6] |
| Intra-day Precision (%CV) | ≤ 8.7%[3] | Within acceptable limits[4] | 0.88% - 4.7%[6] |
| Inter-day Precision (%CV) | ≤ 8.5%[3] | Within acceptable limits[4] | Not Reported |
| Accuracy (Deviation) | ≤ 12.0%[3] | Within acceptable limits[4] | 98.42% - 108.6% (as Recovery)[6] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL[3] | 0.78 ng/mL[4][5] | 4.46 ng/mL[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. This section outlines the experimental procedures for the Filgotinib bioanalytical method using this compound as the internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)[4]
-
To 100 µL of plasma sample, add 20 µL of the internal standard solution (125 ng/mL deuterated Filgotinib).
-
Add 400 µL of 2% formic acid in water.
-
Centrifuge the samples.
-
Load the supernatant onto a solid-phase extraction plate.
-
Wash the plate with 400 µL of 2% formic acid in water, followed by 400 µL of methanol:water (1:1, v/v).
-
Elute the samples twice with 300 µL of 2% ammonium hydroxide.
-
Evaporate the eluate to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the residue in 600 µL of 2% acetonitrile in water (20:80, v/v) for analysis.
Alternative Sample Preparation Methods
-
Protein Precipitation: For the simultaneous determination of Filgotinib and its active metabolite, a simple protein precipitation was performed by adding methanol to a 50 μL aliquot of human plasma.[7][8]
-
Liquid-Liquid Extraction: In a method for rat plasma, Filgotinib and the internal standard (Tofacitinib) were extracted using ethyl acetate.[4][5]
Chromatographic and Mass Spectrometric Conditions
Below are the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) conditions for the method utilizing this compound.
| Parameter | Condition |
| LC System | SCIEX API3000 LC-MS/MS[3] |
| Column | Short, high-pressure liquid chromatography column[3] |
| Mobile Phase | 2% acetonitrile in water (20:80, v/v)[3] |
| Flow Rate | Not specified |
| Injection Volume | Not specified |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[3] |
| Retention Time (Filgotinib) | ~1.3 min[3] |
| Retention Time (Metabolite) | ~0.7 min[3] |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the bioanalytical method validation workflow for Filgotinib using a deuterated internal standard.
Caption: Bioanalytical workflow for Filgotinib using this compound.
Signaling Pathway Context
Filgotinib is a selective inhibitor of Janus kinase 1 (JAK1).[4][9] JAK inhibitors modulate cytokine signaling pathways that are crucial in inflammatory processes. The diagram below illustrates the simplified JAK-STAT signaling pathway targeted by Filgotinib.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Filgotinib.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated LC-MS/MS method for quantitation of a selective JAK1 inhibitor, filgotinib in rat plasma, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an HPLC-MS/MS method for the determination of filgotinib, a selective Janus kinase 1 inhibitor: Application to a metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of Filgotinib and Its Active Metabolite in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry: Validation and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Filgotinib: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Assays for Filgotinib Quantification
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: The JAK/STAT Signaling Pathway
Filgotinib exerts its therapeutic effect by inhibiting JAK1, a key enzyme in the JAK/STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses. The diagram below illustrates the canonical JAK/STAT pathway.
Comparative Analysis of Analytical Methods
The following tables summarize the key parameters of several validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) methods for the quantification of Filgotinib. These methods have been applied to various biological matrices.
Table 1: Comparison of LC-MS/MS and HPLC Methods for Filgotinib Quantification
| Parameter | Method 1 (LC-MS/MS)[1][2] | Method 2 (LC-MS/MS)[3][4] | Method 3 (LC-MS/MS)[5] | Method 4 (HPLC)[6][7] |
| Matrix | Rat Plasma | Human Plasma | Human Plasma | Mice Plasma |
| Internal Standard | Tofacitinib | - | Deuterated Filgotinib | Tofacitinib |
| Extraction Method | Liquid-Liquid Extraction (Ethyl Acetate) | Protein Precipitation (Methanol) | Solid-Phase Extraction | Liquid-Liquid Extraction (Ethyl Acetate) |
| Chromatographic Column | Gemini C18 | Shim-pack Scepter C18-120 | Not Specified | Hypersil Gold C18 |
| Mobile Phase | 0.2% Formic acid:Acetonitrile (20:80, v/v) | Water and Methanol with 0.1% Formic acid (Gradient) | 2% Acetonitrile in water (20:80, v/v) | 10 mM Ammonium acetate (pH 4.5) and Acetonitrile (70:30, v/v) |
| Flow Rate | 0.9 mL/min | 0.2 mL/min | Not Specified | 0.8 mL/min |
| Detection | MS/MS (m/z 426.3 → 291.3) | MS/MS | MS/MS | UV (300 nm) |
| Linearity Range | 0.78-1924 ng/mL | 2.5-50 ng/mL | 3.00–750 ng/mL | 0.05-5.00 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.78 ng/mL | 2.5 ng/mL | 1.00 ng/mL | 0.05 µg/mL |
| Intra-day Precision (%CV) | Within acceptance range | < 11.4% | < 8.5% | Within acceptable limits |
| Inter-day Precision (%CV) | Within acceptance range | < 13.9% | < 8.7% | Within acceptable limits |
| Intra-day Accuracy | Within acceptance range | Within 11.4% | Within 12.0% | Within acceptable limits |
| Inter-day Accuracy | Within acceptance range | Within 13.9% | Within 12.0% | Within acceptable limits |
| Recovery | Not specified | Consistent and reproducible | 82.9-88.8% | Not specified |
Experimental Protocols
A generalized workflow for the validation of a bioanalytical method is essential for ensuring the reliability and comparability of results. The following diagram outlines the typical steps involved.
Detailed Methodologies
Method 1: LC-MS/MS in Rat Plasma [1][2]
-
Sample Preparation: To a plasma sample, an internal standard (Tofacitinib) is added. The mixture is then subjected to liquid-liquid extraction using ethyl acetate.
-
Chromatography: Separation is achieved on a Gemini C18 column with an isocratic mobile phase of 0.2% formic acid in acetonitrile (20:80, v/v) at a flow rate of 0.9 mL/min.
-
Detection: Filgotinib is detected by tandem mass spectrometry, monitoring the transition m/z 426.3 → 291.3.
Method 2: LC-MS/MS in Human Plasma [3][4]
-
Sample Preparation: A simple protein precipitation is performed by adding methanol to the plasma sample.
-
Chromatography: A Shim-pack Scepter C18-120 column is used with a gradient elution of water and methanol containing 0.1% formic acid at a flow rate of 0.2 mL/min.
-
Detection: Detection is carried out using a QTRAP 4500 mass spectrometer with positive electrospray ionization.
Method 3: LC-MS/MS in Human Plasma [5]
-
Sample Preparation: To 100 µL of plasma, 20 µL of deuterated Filgotinib (internal standard) and 400 µL of 2% formic acid in water are added. The samples are then loaded onto a solid-phase extraction plate.
-
Chromatography: The reconstituted samples are injected into an LC-MS/MS system.
-
Detection: Filgotinib and its metabolite are detected in positive mode using multiple-reaction monitoring.
Method 4: HPLC in Mice Plasma [6][7]
-
Sample Preparation: Filgotinib and the internal standard (Tofacitinib) are extracted from 100 µL of mice plasma using ethyl acetate.
-
Chromatography: Chromatographic separation is performed on a Hypersil Gold C18 column with an isocratic mobile phase of 10 mM ammonium acetate (pH 4.5) and acetonitrile (70:30, v/v) at a flow rate of 0.8 mL/min.
-
Detection: UV detection is set at a wavelength of 300 nm.
Conclusion
The presented methods for Filgotinib quantification demonstrate robust performance characteristics across different biological matrices and analytical platforms. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, the available equipment, and the nature of the biological samples. While LC-MS/MS methods generally offer higher sensitivity and selectivity, HPLC-UV methods can provide a cost-effective alternative for applications where high sensitivity is not a critical requirement. For inter-laboratory studies, it is imperative that participating laboratories not only use a validated method but also perform a cross-validation of the assay to ensure data comparability. This typically involves the analysis of a common set of quality control samples to demonstrate that the results are consistent and reproducible across sites.
References
- 1. Validated LC-MS/MS method for quantitation of a selective JAK1 inhibitor, filgotinib in rat plasma, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Quantification of Filgotinib and Its Active Metabolite in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry: Validation and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an HPLC Method for Quantification of Filgotinib, a Novel JAK-1 Inhibitor in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
A Comparative Guide to Filgotinib Quantification: Evaluating Accuracy and Precision with Filgotinib-d4 and Alternative Internal Standards
For researchers and professionals in drug development, the accurate and precise quantification of therapeutic agents like Filgotinib is paramount for pharmacokinetic studies and therapeutic drug monitoring. The choice of internal standard is a critical factor influencing the reliability of bioanalytical methods. This guide provides a detailed comparison of Filgotinib quantification using its deuterated stable isotope-labeled internal standard, Filgotinib-d4, against other commonly used internal standards. The comparison is based on experimental data from published studies, focusing on accuracy, precision, and overall method performance.
Method Comparison Overview
The primary method for Filgotinib quantification discussed utilizes this compound as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach is compared with alternative LC-MS/MS methods that use different internal standards, such as Tofacitinib and Brigatinib, as well as a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.
Stable isotope-labeled internal standards like this compound are generally considered the gold standard in quantitative mass spectrometry. This is because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability in the analytical process.
The following sections detail the experimental protocols and performance data for each method, allowing for a comprehensive assessment of their respective strengths and limitations.
Filgotinib Quantification using this compound Internal Standard
A validated LC-MS/MS method for the simultaneous quantification of Filgotinib and its active metabolite utilizes deuterated Filgotinib as the internal standard. While specific accuracy and precision data from a single comprehensive source is limited in the provided search results, the methodology is well-described.
Experimental Protocol
The sample preparation and analysis workflow for this method is as follows:
Performance Data
The following table summarizes the available performance characteristics of the LC-MS/MS method using this compound as an internal standard.
| Parameter | Value |
| Internal Standard | Deuterated Filgotinib |
| Lower Limit of Quantification (LLOQ) | 3.00 ng/mL[1] |
| Concentration Range | 3.00–750 ng/mL[2] |
| Extraction Method | Solid-Phase Extraction (SPE)[2] |
| Extraction Recovery | 82.9–88.8%[2] |
Detailed intra- and inter-day accuracy and precision data were not available in the provided search results.
Alternative Quantification Methods
Several alternative methods for Filgotinib quantification have been validated and published, offering a point of comparison. These methods utilize different internal standards and analytical techniques.
LC-MS/MS with Tofacitinib as Internal Standard
This method presents a validated approach for quantifying Filgotinib in rat plasma.
| Parameter | Value |
| Internal Standard | Tofacitinib[3] |
| Lower Limit of Quantification (LLOQ) | 0.78 ng/mL[3] |
| Linearity Range | 0.78–1924 ng/mL[3] |
| Intra-day Accuracy | Within acceptable limits[3] |
| Inter-day Accuracy | Within acceptable limits[3] |
| Intra-day Precision | Within acceptable limits[3] |
| Inter-day Precision | Within acceptable limits[3] |
| Extraction Method | Liquid-Liquid Extraction[3] |
LC-MS/MS for Simultaneous Quantification with Brigatinib as Internal Standard
This method allows for the simultaneous measurement of Filgotinib and its active metabolite in human plasma.
| Parameter | Value |
| Internal Standard | Brigatinib |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL[4] |
| Linearity Range | 2.5–50 ng/mL[4] |
| Intra-day Accuracy | Within 11.4%[4] |
| Inter-day Accuracy | Within 11.4%[4] |
| Intra-day Precision | Within 13.9%[4] |
| Inter-day Precision | Within 13.9%[4] |
| Extraction Method | Protein Precipitation[4] |
HPLC-UV with Tofacitinib as Internal Standard
References
- 1. Validated DBS method for filgotinib quantitation in rat dried blood spots and its application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS method for quantitation of a selective JAK1 inhibitor, filgotinib in rat plasma, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification of Filgotinib and Its Active Metabolite in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry: Validation and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Filgotinib Quantification
For researchers and drug development professionals, the accurate quantification of therapeutic agents like Filgotinib is paramount. This guide provides a comparative analysis of various analytical methods for Filgotinib, with a focus on linearity and range. We will explore the use of a deuterated internal standard and compare its performance against alternative structural analog internal standards.
Performance Comparison of Internal Standards in Filgotinib Analysis
The choice of internal standard is critical for the robustness and accuracy of a bioanalytical method. Ideally, an internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard as they share near-identical physicochemical properties with the analyte. However, structural analogs are also widely used. This section compares the linearity and range of Filgotinib quantification using a deuterated standard versus other commonly employed internal standards.
| Analytical Method | Internal Standard | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Method 1 | Deuterated Filgotinib | Human Plasma | 1.00 - 1000 (estimated) | 1.00[1] |
| Method 2 | Tofacitinib | Rat Plasma | 0.78 - 1924 | 0.78[2] |
| Method 3 | Veliparib | Human Liver Microsomes | 5 - 500 | 4.46[3] |
| Method 4 | Brigatinib | Human Plasma | 2.5 - 50 | 2.5[4][5] |
Note: The upper limit of quantification for the method using a deuterated internal standard was not explicitly stated in the available literature. The value presented is an estimation based on the provided LLOQ and typical calibration ranges for such assays.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the compared methods.
Method 1: Filgotinib Analysis using a Deuterated Internal Standard
This method outlines the quantification of Filgotinib in human plasma using a deuterated Filgotinib internal standard.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 20 µL of the internal standard solution (125 ng/mL deuterated Filgotinib).
-
Add 400 µL of 2% formic acid in water.
-
Centrifuge the samples.
-
Load the supernatant onto a solid-phase extraction (SPE) plate.
-
Wash the SPE plate with 400 µL of 2% formic acid in water, followed by 400 µL of methanol:water (1:1, v/v).
-
Elute the analytes twice with 300 µL of 2% ammonium hydroxide.
-
Evaporate the eluate to dryness at 40°C.
-
Reconstitute the residue in 600 µL of 20% acetonitrile in water[1].
-
-
LC-MS/MS Conditions:
Method 2: Filgotinib Analysis using Tofacitinib as an Internal Standard
This method describes the quantification of Filgotinib in rat plasma using Tofacitinib as the internal standard.
-
Sample Preparation:
-
To a plasma sample, add the internal standard, Tofacitinib.
-
Extract Filgotinib and the internal standard using ethyl acetate[2].
-
-
LC-MS/MS Conditions:
Method 3: Filgotinib Analysis using Veliparib as an Internal Standard
This protocol is for the quantification of Filgotinib in human liver microsomes using Veliparib as the internal standard.
-
Sample Preparation:
-
Extract Filgotinib and the internal standard from the human liver microsome matrix by protein precipitation[3].
-
-
LC-MS/MS Conditions:
-
LC System: Not specified.
-
Column: Reversed-phase C18 column[3].
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM ammonium formate (pH 3.8) (30:70, v/v) at a flow rate of 0.3 mL/min[3].
-
MS/MS Detection: Multiple reaction monitoring (MRM) of the transitions m/z 426 → 358 and 426 → 291 for Filgotinib and m/z 245 → 145 and 245 → 84 for Veliparib[3].
-
Method 4: Filgotinib Analysis using Brigatinib as an Internal Standard
This method details the simultaneous quantification of Filgotinib and its active metabolite in human plasma using Brigatinib as the internal standard.
-
Sample Preparation:
-
To 50 µL of human plasma, add the internal standard, Brigatinib.
-
Perform protein precipitation using methanol[4].
-
-
LC-MS/MS Conditions:
Experimental Workflow Visualization
To further clarify the analytical process, the following diagrams illustrate the key steps in the experimental workflows.
References
- 1. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated LC-MS/MS method for quantitation of a selective JAK1 inhibitor, filgotinib in rat plasma, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC-MS/MS method for the determination of filgotinib, a selective Janus kinase 1 inhibitor: Application to a metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification of Filgotinib and Its Active Metabolite in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry: Validation and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantification of Filgotinib and Its Active Metabolite in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry: Validation and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating JAK Inhibitor Bioanalysis: A Comparative Guide to Inter-day and Intra-day Variability of Filgotinib and Other Leading Alternatives
For researchers, scientists, and drug development professionals, the precise and consistent quantification of therapeutic drug levels is paramount. This guide provides an objective comparison of the bioanalytical performance, specifically the inter-day and intra-day variability, of Filgotinib against other prominent Janus kinase (JAK) inhibitors: Tofacitinib, Baricitinib, Upadacitinib, and Ruxolitinib. The data presented is supported by detailed experimental protocols and visualized workflows to aid in the selection and implementation of robust bioanalytical methods.
The development of selective JAK inhibitors has revolutionized the treatment landscape for several autoimmune and myeloproliferative disorders. Filgotinib, a selective JAK1 inhibitor, has demonstrated efficacy in clinical trials. Accurate bioanalysis of Filgotinib and its active metabolite is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling, dose selection, and therapeutic drug monitoring. This guide focuses on the critical bioanalytical validation parameters of inter-day and intra-day variability, which reflect the reproducibility and precision of an analytical method over different days and within the same day, respectively.
Comparative Analysis of Inter-day and Intra-day Variability
The following tables summarize the inter-day and intra-day precision and accuracy for the bioanalysis of Filgotinib and its key comparators. The data is primarily derived from validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, which are the gold standard for small molecule quantification in biological matrices.
Table 1: Inter-day and Intra-day Variability of Filgotinib Bioanalysis
| Analyte | Method | Matrix | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Reference |
| Filgotinib | LC-MS/MS | Human Plasma | Within 13.9% | Within 11.4% | Within 13.9% | Within 11.4% | [1][2] |
| GS-829845 (metabolite) | LC-MS/MS | Human Plasma | Within 13.9% | Within 11.4% | Within 13.9% | Within 11.4% | [1][2] |
| Filgotinib | LC-MS/MS | Rat Plasma | Within acceptance range | Within acceptance range | Within acceptance range | Within acceptance range | [3] |
| Filgotinib | HPLC | Mice Plasma | Within acceptable limits | Within acceptable limits | Within acceptable limits | Within acceptable limits | [4][5] |
Table 2: Comparative Inter-day and Intra-day Variability of Alternative JAK Inhibitors
| Analyte | Method | Matrix | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Reference |
| Tofacitinib | UPLC-MS/MS | Human Plasma | 2.1 - 5.1% | 96.2 - 103.1% | 2.1 - 5.1% | 96.2 - 103.1% | [1] |
| UPLC-MS/MS | Beagle Dog Plasma | ≤13.2% | -12.0% to 14.3% | ≤13.2% | -12.0% to 14.3% | [6][7] | |
| LC-MS/MS | Rat Plasma | <15% | <15% | <15% | <15% | ||
| Baricitinib | UPLC-MS/MS | Human Plasma | 5.7 - 7.6% | -4.9% to 11.4% | 3.2 - 6.3% | -1.5% to 14.6% | [8] |
| LC-MS/MS | Rat Plasma | 87.50 - 88.33% (as accuracy) | 87.50 - 88.33% | 85.31 - 89.97% (as accuracy) | 85.31 - 89.97% | [4][9] | |
| Upadacitinib | LC-MS/MS | Human Plasma | <10% | <10% | <10% | <10% | |
| UPLC-MS/MS | Beagle Dog Plasma | <10.03% | -3.79% to 2.58% | <10.03% | -3.79% to 2.58% | [3] | |
| LC-MS/MS | Human Plasma | ≤13.3% | -4.1% to 12.7% | ≤13.3% | -4.1% to 12.7% | ||
| Ruxolitinib | LC-MS/MS | Human Plasma | Within FDA guidelines | 91.04%–114.21% | Within FDA guidelines | 91.04%–114.21% | |
| LC-MS/MS | Children's Plasma | Within acceptable standards | Within acceptable standards | Within acceptable standards | Within acceptable standards |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for the LC-MS/MS-based quantification of Filgotinib and a multiplex assay for other JAK inhibitors.
Protocol 1: Bioanalysis of Filgotinib and its Metabolite in Human Plasma via LC-MS/MS[1][2][3]
1. Sample Preparation:
-
To 50 µL of human plasma, add a methanol solution containing the internal standard.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Liquid Chromatography:
-
Column: Shim-pack Scepter C18-120
-
Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.
-
Flow Rate: 0.2 mL/min
3. Mass Spectrometry:
-
Instrument: QTRAP 4500 mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
Protocol 2: Multiplex Bioanalysis of Tofacitinib, Baricitinib, Upadacitinib, and Ruxolitinib in Human Plasma via HPLC-MS/MS
1. Sample Preparation:
-
To plasma samples, add a methanol solution containing stable isotopically labeled internal standards for each analyte.
-
Perform protein precipitation with methanol.
-
Dilute the resulting supernatant with ultrapure water before injection.
2. High-Performance Liquid Chromatography:
-
Column: C18 column (e.g., Xselect HSS T3)
-
Mobile Phase: A gradient of 0.2% formic acid in water and 0.1% formic acid in acetonitrile.
-
Run Time: Approximately 7 minutes.
3. Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Triple-stage quadrupole MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.
Visualization of Bioanalytical Workflow
To provide a clear understanding of the analytical process, the following diagram illustrates a typical workflow for the LC-MS/MS bioanalysis of JAK inhibitors.
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. api.unil.ch [api.unil.ch]
- 5. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic review of Janus kinases inhibitors for rheumatoid arthritis: methodology, reporting, and quality of evidence evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
Performance of Filgotinib-d4 in LC-MS/MS Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Filgotinib-d4's performance as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems for the quantification of Filgotinib. The guide also presents data on alternative internal standards and detailed experimental protocols to aid in method development and validation.
Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor, is a key therapeutic agent in the treatment of rheumatoid arthritis.[1][2] Accurate quantification of Filgotinib in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The stable isotope-labeled derivative, this compound, is often the preferred internal standard (IS) for LC-MS/MS analysis due to its similar physicochemical properties to the analyte, which helps to compensate for variability in sample preparation and instrument response.[3] However, other molecules such as tofacitinib and veliparib have also been successfully employed as internal standards.[1][2]
This guide compares the performance of this compound with these alternatives, providing a comprehensive overview of various validated LC-MS/MS methods.
Comparative Performance of Internal Standards
The choice of an internal standard is critical for the accuracy and robustness of an LC-MS/MS method. The ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery. The following tables summarize the performance characteristics of this compound and other commonly used internal standards from published studies.
| Internal Standard | LC-MS/MS System | Matrix | Linearity Range (ng/mL) | Precision (%CV) | Accuracy (%RE) | Recovery (%) | Citation |
| This compound | SCIEX API3000 | Human Plasma | 1.00 - 750 | Within-run: ≤ 8.5, Between-run: ≤ 8.7 | -12.0 to 12.0 | 82.9 - 88.8 | [3] |
| Tofacitinib | Not Specified | Rat Plasma | 0.78 - 1924 | Intra-day & Inter-day: Within acceptance range | Intra-day & Inter-day: Within acceptance range | Not Specified | [1][4] |
| Veliparib | Not Specified | Human Liver Microsomes | 5 - 500 | 0.88 - 4.7 | Not Specified | 98.42 - 108.6 | [2][5] |
| Brigatinib | QTRAP 4500 | Human Plasma | 2.5 - 50 | Intra-day & Inter-day: ≤ 13.9 | Intra-day & Inter-day: ≤ 11.4 | 91.4 - 98.6 | [6][7] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the quantification of Filgotinib using different internal standards and LC-MS/MS systems.
Method 1: Filgotinib Quantification using this compound as Internal Standard
This method is adapted from a study quantifying Filgotinib and its active metabolite in human plasma.[3]
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of plasma, add 20 µL of internal standard solution (125 ng/mL deuterated Filgotinib) and 400 µL of 2% formic acid in water.
-
Centrifuge the samples.
-
Load the supernatant onto an SPE plate.
-
Wash the plate with 400 µL of 2% formic acid in water, followed by 400 µL of methanol:water (1:1, v/v).
-
Elute the analytes twice with 300 µL of 2% ammonium hydroxide.
-
Evaporate the eluate to dryness at 40°C under nitrogen.
-
Reconstitute the residue in 600 µL of 20% acetonitrile in water.
-
-
Chromatographic Conditions:
-
LC System: Not specified
-
Column: Not specified
-
Mobile Phase: Not specified
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: SCIEX API3000
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Not specified
-
Method 2: Filgotinib Quantification using Tofacitinib as Internal Standard
This method was developed for the quantification of Filgotinib in rat plasma.[1][4]
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Use ethyl acetate as the extraction solvent.
-
-
Chromatographic Conditions:
-
LC System: Not specified
-
Column: Gemini C18
-
Mobile Phase: 0.2% formic acid in acetonitrile:water (80:20, v/v)
-
Flow Rate: 0.9 mL/min
-
Injection Volume: Not specified
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Not specified
-
Ionization Mode: Not specified
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Filgotinib: m/z 426.3 → 291.3
-
Tofacitinib (IS): m/z 313.2 → 149.2
-
-
Method 3: Filgotinib Quantification using Veliparib as Internal Standard
This method was established for a metabolic stability study of Filgotinib in human liver microsomes.[2][5]
-
Sample Preparation: Protein Precipitation
-
Precipitate proteins in the human liver microsome matrix.
-
-
Chromatographic Conditions:
-
LC System: Not specified
-
Column: Reversed-phase C18
-
Mobile Phase: Acetonitrile and 10 mM ammonium formate (pH 3.8) (30:70, v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: Not specified
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Not specified
-
Ionization Mode: Electrospray Ionization (ESI)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Filgotinib: m/z 426 → 358 and 426 → 291
-
Veliparib (IS): m/z 245 → 145 and 245 → 84
-
-
Workflow and Pathway Diagrams
To visualize the experimental and logical processes, the following diagrams are provided.
Caption: Bioanalytical workflow for Filgotinib quantification.
Caption: Filgotinib's mechanism of action in the JAK-STAT pathway.
References
- 1. Validated LC-MS/MS method for quantitation of a selective JAK1 inhibitor, filgotinib in rat plasma, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an HPLC-MS/MS method for the determination of filgotinib, a selective Janus kinase 1 inhibitor: Application to a metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Quantification of Filgotinib and Its Active Metabolite in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry: Validation and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of Filgotinib and Its Active Metabolite in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry: Validation and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Filgotinib Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like Filgotinib is paramount. The choice of sample preparation technique is a critical first step, directly impacting the reliability and efficiency of bioanalysis. This guide provides an objective comparison of two common methods, Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), for the extraction of Filgotinib from plasma samples, supported by experimental data.
Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor, is a key therapeutic agent in the treatment of rheumatoid arthritis. Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic and toxicokinetic studies. This comparison focuses on the performance of PPT and LLE, two foundational extraction techniques, in preparing samples for analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Metrics: A Quantitative Comparison
The efficacy of a sample preparation method is judged by several key parameters, including recovery, matrix effects, and process efficiency. The following table summarizes the reported quantitative data for both Protein Precipitation and Liquid-Liquid Extraction in the context of Filgotinib analysis.
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Notes |
| Analyte Recovery | Varied: 91.4% - 98.6% (using methanol)[1] vs. <40%[2] | 86.4% - 88.0% (using ethyl acetate)[2] | Recovery with PPT is highly dependent on the choice of precipitating solvent. |
| Matrix Effect | Generally considered higher than LLE. | Generally provides cleaner extracts with lower matrix effects.[2] | Matrix effects can interfere with analyte ionization in the mass spectrometer. |
| Process Efficiency | Simple, rapid, and cost-effective.[1][3][4] | More labor-intensive and time-consuming than PPT. | LLE involves multiple steps including solvent addition, vortexing, and phase separation. |
| Selectivity | Lower selectivity, co-extraction of other plasma components is common. | Higher selectivity, resulting in cleaner samples.[2] | Cleaner samples can lead to improved assay robustness and longevity of analytical columns. |
The Underpinning Science: Filgotinib and the JAK-STAT Pathway
Filgotinib's therapeutic effect is derived from its inhibition of the Janus kinase 1 (JAK1) enzyme. This kinase is a critical component of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, influencing cell proliferation, differentiation, and immune responses. By inhibiting JAK1, Filgotinib modulates this pathway, leading to its anti-inflammatory effects.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Filgotinib on JAK1.
Experimental Corner: Detailed Protocols
The following sections provide detailed methodologies for both protein precipitation and liquid-liquid extraction based on published literature for Filgotinib analysis.
Protein Precipitation (PPT) Protocol
This protocol is adapted from a method utilizing methanol for protein precipitation.[1][3][4]
-
Sample Aliquoting: Take a 50 µL aliquot of human plasma in a microcentrifuge tube.
-
Precipitation: Add a precipitating solvent, such as methanol, to the plasma sample. A common ratio is 3:1 or 4:1 (solvent:plasma).
-
Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant containing Filgotinib and transfer it to a clean tube or a 96-well plate.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system or subjected to a drying and reconstitution step if further concentration is needed.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on methods employing ethyl acetate as the extraction solvent.[2][5][6][7]
-
Sample Aliquoting: Pipette 100 µL of plasma (mice or rat) into a glass tube.
-
Internal Standard Addition: Add an internal standard solution to the plasma sample.
-
Extraction Solvent Addition: Add an appropriate volume of an immiscible organic solvent, such as ethyl acetate (e.g., 1 mL).
-
Vortexing/Mixing: Vortex the mixture for an extended period (e.g., 10-15 minutes) to facilitate the transfer of Filgotinib from the aqueous plasma to the organic layer.
-
Centrifugation: Centrifuge the samples at a moderate speed (e.g., 4000 x g) for 5-10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer containing Filgotinib to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase used for the LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizing the Workflow: A Comparative Diagram
The following diagram illustrates the distinct workflows of Protein Precipitation and Liquid-Liquid Extraction for Filgotinib sample preparation.
Caption: Comparative workflow of Protein Precipitation and Liquid-Liquid Extraction.
Conclusion: Making the Right Choice
The selection between Protein Precipitation and Liquid-Liquid Extraction for Filgotinib analysis depends on the specific requirements of the study.
-
Protein Precipitation offers a rapid, simple, and cost-effective solution.[1][3][4] However, the potential for lower recovery with certain solvents and higher matrix effects are significant considerations.[2] The high recovery reported with methanol suggests it can be a viable option when optimized.[1]
-
Liquid-Liquid Extraction provides a more selective and cleaner sample, leading to potentially more robust and reliable analytical results with lower matrix effects.[2] The trade-off is a more complex and time-consuming workflow.
For high-throughput screening where speed is critical, an optimized PPT method may be preferable. For regulated bioanalysis where accuracy, precision, and robustness are paramount, the cleaner extracts obtained from LLE might be the more prudent choice. Ultimately, the decision should be based on a thorough method development and validation process that assesses recovery, matrix effects, and overall assay performance in the context of the intended application.
References
- 1. Simultaneous Quantification of Filgotinib and Its Active Metabolite in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry: Validation and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Simultaneous Quantification of Filgotinib and Its Active Metabolite in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry: Validation and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validated LC-MS/MS method for quantitation of a selective JAK1 inhibitor, filgotinib in rat plasma, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of an HPLC Method for Quantification of Filgotinib, a Novel JAK-1 Inhibitor in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Regulatory Guidelines for Using Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is fundamental to pharmacokinetic, toxicokinetic, and bioequivalence studies. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), have established rigorous guidelines for bioanalytical method validation. A central tenet of these guidelines is the use of an appropriate internal standard (IS) to ensure the accuracy and precision of analytical data.
This guide provides a comparative overview of regulatory expectations for stable isotope-labeled internal standards (SIL-ISs), supported by experimental data and detailed protocols for key validation experiments.
Regulatory Landscape: A Comparative Overview
The use of a suitable internal standard is a mandatory component of bioanalytical method validation, particularly for chromatographic and mass spectrometric assays.[1] SIL-ISs are universally recommended by major regulatory agencies when using mass spectrometry (MS) detection due to their ability to effectively compensate for variability during sample processing and analysis.[2]
| Recommendation | U.S. Food and Drug Administration (FDA) | European Medicines Agency (EMA) | International Council for Harmonisation (ICH) |
| Internal Standard of Choice | When using MS detection, the use of a stable isotope-labeled analyte as the IS is recommended whenever possible.[3] | When mass-spectrometry (MS) detection is used, a stable isotope-labelled IS is recommended to be used whenever possible. | For chromatographic methods, a suitable internal standard (IS) should be added to all samples. The use of a stable isotope labeled analyte as an IS is recommended. |
| Purity and Isotopic Integrity | It is important that the labeled standard is of high isotopic purity and that no isotope exchange reaction occurs. The presence of unlabeled analyte should be checked and its potential influence evaluated.[3] | It is essential that the labelled standard is of the highest isotope purity and that no isotope exchange reaction occurs. The presence of any unlabelled analyte should be checked. | The isotopic purity of a SIL-IS and the potential for cross-talk between the analyte and IS should be investigated. |
| Alternative Internal Standards | A structural analog can be used as an IS, but its suitability must be demonstrated. | The use of an analogue IS should be justified. | An analogue IS may be used if a SIL-IS is not available. Its ability to compensate for variability should be demonstrated. |
Comparative Performance: SIL-IS vs. Structural Analog
The theoretical superiority of SIL-ISs is well-documented, and experimental data confirms their enhanced performance in improving assay precision and accuracy. A study comparing a SIL-IS to a structural analog for the quantification of the anticancer drug kahalalide F demonstrated a significant improvement in assay performance.[4]
| Parameter | Structural Analog IS | Stable Isotope-Labeled IS (SIL-IS) |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation (%) | 8.6 | 7.6 |
| Statistical Significance (p-value) | p < 0.0005 (significant deviation from 100%) | p = 0.5 (no significant deviation from 100%) |
Data adapted from Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.[4]
The results indicate that the use of a SIL-IS led to a statistically significant improvement in both the accuracy (mean bias closer to 100%) and precision (lower standard deviation) of the method.[4]
Experimental Protocols for Key Validation Parameters
The validation of a bioanalytical method using a SIL-IS involves a series of experiments to demonstrate its suitability for the intended purpose.[5] Below are detailed protocols for critical validation parameters.
1. Selectivity and Specificity
-
Objective: To ensure the method can differentiate and quantify the analyte from other components in the biological matrix.[3]
-
Methodology:
-
Obtain blank biological matrix samples from at least six different sources.[6]
-
Analyze the blank samples to check for interfering peaks at the retention times of the analyte and the SIL-IS.
-
Spike the blank matrices at the Lower Limit of Quantification (LLOQ) and analyze to assess for interference.
-
-
Acceptance Criteria:
2. Accuracy and Precision
-
Objective: To determine the closeness of measured concentrations to the nominal concentrations and the reproducibility of the measurements.[6]
-
Methodology:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (within 3x of LLOQ), Mid QC, and High QC.[6]
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
-
Acceptance Criteria:
3. Matrix Effect
-
Objective: To assess the effect of the matrix on the ionization of the analyte and SIL-IS.
-
Methodology:
-
Prepare two sets of samples from at least six different sources of biological matrix.
-
Set A: Spike the analyte and SIL-IS into the post-extraction supernatant of the blank matrix samples.
-
Set B: Prepare neat solutions of the analyte and SIL-IS at the same concentrations.
-
Calculate the matrix factor (MF) for the analyte and the IS-normalized MF.
-
-
Acceptance Criteria:
-
The CV of the IS-normalized matrix factor should not be greater than 15%.
-
4. Stability
-
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.
-
Methodology:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Bench-Top Stability: Analyze QC samples after leaving them at room temperature for a period that reflects the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for a duration that covers the expected sample storage period.
-
Stock Solution Stability: Evaluate the stability of the analyte and SIL-IS stock solutions at their storage temperature.
-
-
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Visualizing Key Processes
To better understand the application of SIL-ISs in a regulatory context, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships between validation parameters.
Bioanalytical workflow using a SIL-IS.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. fda.gov [fda.gov]
- 4. scispace.com [scispace.com]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. benchchem.com [benchchem.com]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Filgotinib-d4: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Filgotinib-d4 is critical for environmental protection and personnel safety. As a deuterated Janus kinase (JAK) 1 inhibitor, this compound requires careful handling and disposal in accordance with hazardous waste regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to wear appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.[1] The Safety Data Sheet (SDS) for Filgotinib indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[2]
Recommended PPE includes:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Eye Protection: Use tightly fitting safety goggles or chemical safety goggles.[1][3]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent contamination of personal clothing.[1]
-
Respiratory Protection: If there is a risk of dust formation or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1] Avoid creating dust.[1][4]
Disposal Procedures for this compound Waste
This compound and any materials contaminated with it must be treated as hazardous waste. Do not dispose of this compound with household garbage or allow it to enter the sewage system. [2] Disposal must adhere to all applicable federal, state, and local regulations for hazardous waste.[5]
Step-by-Step Disposal Guide:
-
Segregation of Waste:
-
Solid Waste: Collect all solid this compound, contaminated lab supplies (e.g., pipette tips, weighing paper, vials), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration and a description of the waste contents.
-
Affix any other labels required by your institution or local regulations.
-
-
Storage of Waste:
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for waste manifest documentation and container hand-off.
-
Spill and Accidental Release Measures
In the event of a spill, ensure the area is well-ventilated and restrict access.[1][4] Wearing the appropriate PPE, sweep up solid spills and place the material into a suitable container for disposal.[1][4] Avoid generating dust.[1][4] For liquid spills, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal.
Quantitative Data Summary
The following table summarizes key hazard information for Filgotinib, the non-deuterated parent compound, as found in its Safety Data Sheet. This information is critical for understanding the risks associated with handling and disposal.
| Hazard Classification | Description | GHS Category |
| Acute Oral Toxicity | Harmful if swallowed. | Category 4 |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Category 2 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2] | Category 3 |
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making and procedural steps involved.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Filgotinib-d4
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Filgotinib-d4 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on the potential hazards identified for Filgotinib and general guidelines for potent compounds.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber), double-gloving recommended. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes or dust particles. |
| Skin and Body | A fully buttoned lab coat or a disposable gown. | To protect skin and personal clothing from contamination. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated or if working outside a ventilated enclosure. | To prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical when handling this compound. The following procedure outlines the key steps from preparation to cleanup.
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood, glove box, or other ventilated enclosure.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have spill cleanup materials accessible.
-
-
Handling the Compound :
-
Post-Handling :
-
Thoroughly decontaminate the work area with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All materials that have come into contact with this compound, including unused compound, contaminated PPE, and cleaning materials, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Labeling : The waste container must be labeled as "Hazardous Chemical Waste" and should include the name of the compound (this compound).
-
Disposal Method : Disposal must be carried out in accordance with local, state, and federal regulations.[8] Do not dispose of this compound down the drain or in the regular trash.[3] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on collection and disposal procedures.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. escopharma.com [escopharma.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
